2-Fluoro-6-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-17-1 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-6-phenylpyridine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Fluoro-6-phenylpyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is paramount for its application in novel therapeutic agents. This guide provides a detailed overview of this compound, including its physicochemical characteristics, structural details, synthesis, and reactivity, with a focus on its relevance in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative with the chemical formula C₁₁H₈FN.[1][2][3][4] Its unique structural arrangement, featuring a fluorine atom at the 2-position and a phenyl group at the 6-position of the pyridine ring, imparts specific reactivity and properties that are highly valued in organic synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 180606-17-1 | [2][5][6] |
| Molecular Formula | C₁₁H₈FN | [1][2][3][4] |
| Molecular Weight | 173.19 g/mol | [1] |
| Appearance | Colorless oil | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Structural Information and Spectroscopic Data
The structural identifiers for this compound are crucial for its unambiguous identification and characterization.
Table 2: Structural Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC=C(C=C1)C2=NC=CC=C2F | [1] |
| InChI | InChI=1S/C11H8FN/c12-11-7-3-4-9(13-11)10-5-1-2-6-10/h1-8H | [1] |
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Although specific experimental spectra for this compound are not provided in the search results, the general characteristics of related compounds can be informative. For instance, the mass spectrometry of phenylpyridine isomers typically shows a strong molecular ion peak.[10] The infrared spectrum would be expected to show characteristic bands for C-F, C=N, and aromatic C-H and C=C stretching vibrations.[11][12][13] The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16][17][18][19][20][21]
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of this compound from 2-phenylpyridine has been reported.[7] This method involves a direct C-H fluorination reaction using silver(II) fluoride (AgF₂).
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
2-Phenylpyridine
-
Anhydrous acetonitrile (MeCN)
-
Silver(II) fluoride (AgF₂)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 2-phenylpyridine (1.0 equivalent) in anhydrous acetonitrile, add silver(II) fluoride (3.0 equivalents) in one portion at ambient temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Rinse the filter cake with methyl tert-butyl ether.
-
Wash the combined filtrates with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a colorless oil.
The fluorine atom at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature for its use in drug development, allowing for the introduction of various functional groups to modulate the biological activity of a lead compound.
Relevance in Drug Development and Biological Activity
While specific signaling pathways involving this compound are not detailed in the provided search results, the broader class of 2-phenylpyridine derivatives has shown significant potential in medicinal chemistry.
Derivatives of 2-phenylpyridine have been investigated for their insecticidal activity .[7][8][22] A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against various pests.[7]
Furthermore, substituted phenylpyridines are being explored as potential anticancer agents .[23] The mechanism of action for some terpyridine derivatives, which share structural similarities, is thought to involve the disruption of cellular redox homeostasis, leading to apoptosis and autophagy in cancer cells.[23]
The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. CAS NO:180606-17-1; this compound [chemdict.com]
- 4. Pyridine, 2-fluoro-6-phenyl-|CAS 180606-17-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. 180606-17-1 | 2-氟-6-苯基吡啶 | Boroncore [boroncore.com]
- 6. This compound CAS NO.180606-17-1, CasNo.180606-17-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 8. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 16. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. 2,6-DIPHENYLPYRIDINE(3558-69-8) 13C NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 22. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 23. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the direct C-H fluorination of 2-phenylpyridine to selectively synthesize 2-fluoro-6-phenylpyridine. This transformation is of significant interest in medicinal chemistry and materials science, as the introduction of a fluorine atom can profoundly modify the physicochemical and biological properties of the parent molecule. The guide provides a thorough overview of the most effective synthesis method, a detailed experimental protocol, and a discussion of the reaction mechanism.
Introduction
Fluorinated heterocyclic compounds are integral to the development of modern pharmaceuticals, agrochemicals, and functional materials.[1] The selective introduction of fluorine into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties. The synthesis of this compound from the readily available 2-phenylpyridine presents a valuable transformation for accessing a key building block in these fields. Among various fluorination strategies, the direct C-H functionalization of pyridines has emerged as a powerful and atom-economical approach.
This guide focuses on the highly selective and efficient synthesis of this compound using silver(II) fluoride (AgF₂), a method pioneered by Hartwig and co-workers.[1][2] This approach offers significant advantages, including mild reaction conditions, high regioselectivity for the position adjacent to the pyridine nitrogen, and the use of a commercially available reagent.[3]
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride in an organic solvent. The reaction proceeds with exclusive selectivity for the C-H bond at the 6-position of the pyridine ring, which is ortho to the nitrogen atom.
Figure 1: General reaction scheme for the synthesis of this compound.
Initially, the reaction mechanism was proposed to proceed via coordination of the pyridine nitrogen to AgF₂, followed by the addition of the Ag-F bond across the pyridine π-system and subsequent rearomatization.[2] However, more recent mechanistic studies, including DFT calculations and experiments with radical traps, suggest a pathway involving a fluorine radical.[4][5] The currently accepted mechanism involves the homolytic abstraction of the C-H proton at the 2-position by a fluorine radical generated from the AgF₂ complex, followed by a rapid recombination of the resulting pyridyl radical with another equivalent of the silver fluoride species to yield the fluorinated product.[4]
Figure 2: Simplified workflow of the proposed radical-based reaction mechanism.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for reproducible chemical methods.[3][6]
Materials and Equipment
-
Reactants:
-
2-Phenylpyridine (dried over 3 Å molecular sieves)[3]
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
-
Work-up and Purification Reagents:
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl acetate for elution
-
-
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Ambient temperature water bath
-
Standard laboratory glassware for work-up and chromatography
-
Reaction Procedure
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (MeCN) and 2-phenylpyridine.
-
Place the flask in an ambient temperature water bath and stir the solution vigorously.
-
In one portion, add silver(II) fluoride (AgF₂) to the stirring solution. The reaction mixture will turn from a black suspension to a yellow/brown color as the reaction progresses.[6]
-
Stir the reaction at ambient temperature for approximately 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
Work-up and Purification
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts, rinsing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add methyl tert-butyl ether (MTBE) and 1M HCl, and filter to remove any remaining silver salts.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.[3]
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain this compound as a colorless oil.[3]
Quantitative Data
The following table summarizes the quantitative data for a typical reaction based on the literature procedure.[3][6]
| Parameter | Value |
| Stoichiometry | |
| 2-Phenylpyridine | 1.0 equiv |
| Silver(II) Fluoride (AgF₂) | 3.0 equiv |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile (MeCN) |
| Temperature | Ambient (22-23 °C) |
| Reaction Time | 90 minutes |
| Yield | |
| Isolated Yield of Product | 79-82% |
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the pyridine ring will exhibit coupling to the fluorine atom. Specifically, the proton at the 3-position will show a doublet of doublets due to coupling with the adjacent proton at the 4-position and a smaller coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbon atoms (C3 and the ipso-carbon of the phenyl ring) will exhibit smaller two-bond carbon-fluorine couplings (²JCF).
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to a pyridine ring. The chemical shift will be informative of the electronic environment.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₈FN, MW: 173.19 g/mol ).
Safety and Handling
-
Silver(II) fluoride (AgF₂): This is a strong oxidizing agent and is sensitive to moisture. It should be handled quickly in the air and stored in a desiccator.[3][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Anhydrous Solvents: Anhydrous acetonitrile is flammable and should be handled in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The direct C-H fluorination of 2-phenylpyridine with silver(II) fluoride is a highly effective and selective method for the synthesis of this compound. The reaction proceeds under mild conditions with a high yield, making it an attractive method for both academic research and industrial applications. This technical guide provides the necessary information for researchers to successfully implement this valuable synthetic transformation. The resulting 2-fluoropyridine is not only a valuable final product but also a versatile intermediate for further functionalization via nucleophilic aromatic substitution reactions.[3]
References
Technical Guide: Characterization of 2-Fluoro-6-phenylpyridine (CAS Number: 180606-17-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data available for the chemical compound 2-Fluoro-6-phenylpyridine, identified by the CAS number 180606-17-1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The guide compiles known physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis, presenting the information in a structured and easily accessible format.
Compound Identification and Physical Properties
This compound is a fluorinated derivative of phenylpyridine. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Compound Identification
| Parameter | Value | Reference |
| CAS Number | 180606-17-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₈FN | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| SMILES | FC1=NC(=CC=C1)C1=CC=CC=C1 | [1] |
| InChIKey | AXSUBWDOWSHTSC-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Parameter | Value | Reference |
| Appearance | Colorless oil | [2] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Spectroscopic Characterization Data
Spectroscopic data is crucial for the unambiguous identification and structural elucidation of a chemical compound. The following tables summarize the available NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.02 | m | 2H | Phenyl H | |
| 7.84 | dd | 8.2, 7.8 | 1H | Pyridyl H |
| 7.63 | dd | 7.5, 2.6 | 1H | Pyridyl H |
| 7.47 | m | 3H | Phenyl H | |
| 6.87 | dd | 8.0, 3.1 | 1H | Pyridyl H |
| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 163.4 | d, J = 238.0 | C-F |
| 156.3 | d, J = 13.4 | Pyridyl C |
| 141.6 | d, J = 7.8 | Pyridyl C |
| 137.5 | Phenyl C | |
| 129.6 | Phenyl C | |
| 128.8 | Phenyl C | |
| 126.9 | Phenyl C | |
| 117.3 | d, J = 3.9 | Pyridyl C |
| 107.6 | d, J = 37.7 | Pyridyl C |
| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |
Mass Spectrometry (MS)
Table 5: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Calculated Mass | Found Mass |
| ESI-TOF | [M+H]⁺ | 174.0719 | 174.0712 |
| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |
Infrared (IR) Spectroscopy
No experimental FT-IR data for this compound was found in the public domain.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from Organic Syntheses, Vol. 94, p. 46 (2017).
Materials:
-
2-Phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv)
-
Silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv)
-
Anhydrous MeCN (560 mL)
-
Methyl tert-butyl ether (MTBE)
-
1M HCl
-
Saturated aqueous NaCl
-
Anhydrous MgSO₄
-
Silica gel for flash chromatography
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath (22-23 ºC).
-
Stir the solution at 700-900 rpm.
-
In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the reaction flask.
-
Monitor the reaction by TLC (95:5 hexanes:ethyl acetate). The reaction is typically complete after 90 minutes.
-
Upon completion, filter the reaction mixture over Celite (50 g, wetted with MeCN) to remove insoluble silver salts.
-
Concentrate the filtrate by rotary evaporation.
-
Take up the residue in MTBE (100 mL) and wash with 1M HCl (50 mL).
-
Remove the resulting silver salts by filtration.
-
Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to afford the crude product as an amber oil.
-
Purify the crude material by flash chromatography on silica gel (95:5 heptane/EtOAc) to yield this compound as a colorless oil.[2]
Characterization Methods
The following are general protocols for the characterization techniques used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization-time of flight (ESI-TOF) mass spectrometer. The sample was introduced in a suitable solvent, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was determined.
Biological Activity and Signaling Pathways
As of the date of this guide, no specific biological activity, pharmacological data, or associated signaling pathways for this compound (CAS 180606-17-1) have been reported in the publicly available scientific literature. While fluorinated pyridines and phenylpyridine derivatives are known to exhibit a wide range of biological activities, data for this specific compound is not available.
Conclusion
This technical guide has summarized the available characterization data for this compound (CAS 180606-17-1). The provided spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) and the detailed synthesis protocol offer a solid foundation for researchers working with this compound. However, a notable lack of publicly available information regarding its specific physical properties (boiling point, melting point, solubility) and biological activity should be taken into consideration for future research and applications. Further investigation into these areas would be beneficial to fully elucidate the potential of this molecule.
References
- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
Physical and spectral properties of 2-Fluoro-6-phenylpyridine
A Technical Guide to 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and spectral properties of this compound, a valuable intermediate in organic synthesis. The information presented is intended to support research and development activities by providing key data and established experimental protocols.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 180606-17-1 | [2][3][4] |
| Molecular Formula | C₁₁H₈FN | [2] |
| Molecular Weight | 173.19 g/mol | [5] |
| Appearance | Colorless Oil | Organic Syntheses, Vol. 94, 46 |
Spectral Properties
Detailed spectral data for this compound is crucial for reaction monitoring and product characterization. The following table summarizes expected and reported spectral characteristics.
| Technique | Data |
| ¹H NMR | Spectral data for the parent compound 2-phenylpyridine in CDCl₃ shows peaks at δ 8.66, 7.98, 7.65, 7.44, 7.38, and 7.14 ppm.[6][7] For this compound, shifts will be influenced by the fluorine substituent. |
| ¹³C NMR | For the related compound 2-fluoro-3-phenylpyridine, ¹³C NMR chemical shifts have been reported.[5] For 2-phenylpyridine, signals appear at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm.[6] The C-F coupling is a key feature in the ¹³C NMR spectrum of fluorinated pyridines.[8] |
| ¹⁹F NMR | The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment.[9][10][11] For aromatic fluorides (Ar-F), the chemical shift range is typically +80 to +170 ppm relative to CFCl₃.[12] |
| Mass Spec (MS) | The molecular ion peak (M+) for C₁₁H₈FN is expected at m/z = 173. The fragmentation of phenylpyridine isomers typically shows a strong molecular ion peak.[13] For 2-phenylpyridine, a notable fragment is observed at m/z 77, corresponding to the phenyl cation.[13] Fluorinated compounds can show fragments corresponding to the loss of F (M-19) or HF (M-20).[14] |
| IR Spectroscopy | Characteristic IR absorptions include C-H stretching for aromatics (3100–3000 cm⁻¹), C=C stretching for the aromatic rings (1600–1400 cm⁻¹), and a strong C-F stretching band.[15][16][17] |
Experimental Protocols
A. Synthesis of this compound via C-H Fluorination
This protocol is adapted from a procedure published in Organic Syntheses and describes the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂).
Workflow Diagram: Synthesis and Purification
Materials:
-
2-Phenylpyridine (dried over 3 Å molecular sieves)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for chromatography
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature water bath (22-23 °C).
-
In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the stirring solution. The reaction is sensitive to moisture.
-
Stir the reaction mixture for 90 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, filter the mixture, which contains insoluble silver salts, over a pad of Celite wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).
-
Concentrate the light-yellow filtrate on a rotary evaporator to near dryness, yielding a yellow/brown residue.
-
Transfer the residue to a separatory funnel using MTBE (100 mL) and wash with 1M HCl (50 mL).
-
Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford an amber-colored oil.
-
Purify the crude material by flash chromatography on silica gel to yield this compound as a colorless oil (typical yield: 79-81%).
B. Spectroscopic Characterization Protocols
The following are general methodologies for acquiring the spectral data necessary for the structural confirmation of this compound.
Logical Flow for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the carbon-13 spectrum. Note the presence of carbon-fluorine coupling constants (J-coupling), which are diagnostic for fluorinated compounds.
-
¹⁹F NMR: Acquire the fluorine-19 spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃.
2. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.
-
Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: As the product is an oil, a spectrum can be easily obtained by placing a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify key absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H and C=C stretches and the C-F bond vibration.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 180606-17-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS NO.180606-17-1, CasNo.180606-17-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. biophysics.org [biophysics.org]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. benchchem.com [benchchem.com]
- 14. whitman.edu [whitman.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Formation of 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-fluoro-6-phenylpyridine, a valuable heterocyclic motif in medicinal chemistry and materials science. The document details the core mechanisms of formation, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key methodologies.
Introduction
This compound is a key structural unit in numerous pharmacologically active compounds and functional materials. The introduction of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and selective methods for its synthesis are of high importance. This guide explores four principal mechanistic pathways for the formation of this compound:
-
Direct C-H Fluorination: A modern approach involving the direct conversion of a C-H bond to a C-F bond.
-
Cross-Coupling Reactions: Classic and versatile methods, primarily the Suzuki-Miyaura coupling, to construct the C-C biaryl bond.
-
The Pyridine N-Oxide Route: A regioselective pathway involving activation of the pyridine ring via N-oxidation.
-
Halogen Exchange (Halex) Reaction: A nucleophilic aromatic substitution (SNAr) method to replace a halogen with fluorine.
Each of these strategies offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and functional group tolerance. The following sections provide a detailed examination of each pathway.
Direct C-H Fluorination of 2-Phenylpyridine
This method represents the most atom-economical approach, directly converting the C-H bond adjacent to the nitrogen in 2-phenylpyridine into a C-F bond. The most effective reagent for this transformation is Silver(II) fluoride (AgF₂).[1][2]
Mechanism of Formation
The mechanism of direct C-H fluorination with AgF₂ is understood to be inspired by the classic Chichibabin amination reaction.[1][3][4] It is proposed to proceed through a nucleophilic addition-elimination type pathway on the pyridine ring.
Figure 1: Proposed mechanism for direct C-H fluorination with AgF₂.
The reaction is initiated by the coordination of the pyridine nitrogen to the Lewis acidic Ag(II) center, activating the ring towards nucleophilic attack. This is followed by an intramolecular delivery of a fluoride from the silver center to the C2 position, forming a σ-complex. The driving force for rearomatization is the elimination of a hydride equivalent, which is facilitated by the oxidative nature of Ag(II), leading to the formation of the fluorinated product, Ag(I)F, and HF.
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine
This protocol is adapted from Fier, P. S.; Hartwig, J. F. Science 2013, 342, 956–960 and Org. Synth. 2017, 94, 46-53.[1][2]
-
Reagent Preparation: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).
-
Reaction Setup: Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22-23 °C).
-
Initiation: While stirring vigorously (700-900 rpm), add Silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in one portion. The reaction is sensitive to moisture but not to oxygen.
-
Reaction: Stir the mixture at ambient temperature for 90 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite (wetted with acetonitrile) to remove insoluble silver salts. Rinse the filter cake with methyl tert-butyl ether (MTBE, 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl (50 mL), and discard the aqueous layer.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash chromatography on silica gel to afford this compound as a colorless oil.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming the C-C bond between the phenyl and pyridine rings. This can be achieved in two ways:
-
Route A: Coupling of a 2-halo-6-fluoropyridine with phenylboronic acid.
-
Route B: Coupling of a 2-fluoro-6-pyridylboronic acid (or its ester) with a phenyl halide.
Mechanism of Formation
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromo-6-fluoropyridine
This is a representative protocol adapted from general procedures for Suzuki-Miyaura couplings of halopyridines.[5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-fluoropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthesis via Pyridine N-Oxide
This pathway involves the initial oxidation of 2-phenylpyridine to its N-oxide. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack. The N-oxide is converted to a 2-pyridyltrialkylammonium salt, which is an excellent leaving group for subsequent nucleophilic fluorination.[8][9]
Mechanism of Formation
The process involves three main stages: N-oxidation, activation to an ammonium salt, and nucleophilic substitution.
Figure 3: Synthetic workflow via the pyridine N-oxide route.
Experimental Protocol: Fluorination of 2-Phenylpyridine N-Oxide
This protocol is adapted from Nielsen, M. K. et al. Org. Lett. 2015, 17, 3636-3639.[8]
Part A: Synthesis of 2-Phenylpyridine N-Oxide [10][11]
-
Dissolve 2-phenylpyridine (10 mmol) in dichloromethane (DCM, 50 mL) and cool the solution to 0 °C.
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 12 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which can be purified by chromatography or used directly.
Part B: Conversion to this compound
-
Activation: To a solution of 2-phenylpyridine N-oxide (1.0 mmol) and trimethylamine (as a solution in THF or condensed gas) in acetonitrile, add tosyl anhydride (Ts₂O, 1.1 mmol) at 0 °C. Stir at room temperature for 1-2 hours.
-
Isolation of Salt: Isolate the crude 2-pyridyltrimethylammonium tosylate salt by trituration with diethyl ether/DCM.
-
Fluorination: To a solution of the ammonium salt (0.5 mmol) in DMSO, add potassium fluoride (1.5 mmol) and Kryptofix 2.2.2 (1.5 mmol).
-
Reaction: Heat the mixture at 110 °C for 10-30 minutes.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Halogen Exchange (Halex) Reaction
The Halex reaction is a classic SNAr process where a less reactive halogen (typically chlorine or bromine) on an electron-deficient aromatic ring is displaced by fluoride. For this synthesis, 2-chloro- or 2-bromo-6-phenylpyridine would be the starting material. High temperatures are often required unless the ring is strongly activated.
Mechanism of Formation
This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Figure 4: Halogen exchange (Halex) SₙAr mechanism.
Experimental Protocol: Fluorination of 2-Chloro-6-phenylpyridine
This protocol is adapted from a patented procedure for the fluorination of 2-chloropyridine.[12]
-
Reaction Setup: In a high-pressure autoclave or a sealed tube suitable for high temperatures, combine 2-chloro-6-phenylpyridine (10 mmol, 1.0 equiv.) and potassium bifluoride (KHF₂, 20 mmol, 2.0 equiv.). Note: Anhydrous potassium fluoride (KF) with a phase-transfer catalyst in a high-boiling polar aprotic solvent (e.g., sulfolane) is an alternative.
-
Reaction: Heat the mixture to a high temperature (e.g., 250-300 °C) for several hours. The reaction must be conducted in a sealed vessel to maintain pressure.
-
Work-up: After cooling the reactor to room temperature, carefully vent any pressure. Partition the solid residue between water and an organic solvent like ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography.
Quantitative Data Summary
The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance for specific reagents or conditions. The following table summarizes typical yields and conditions for the discussed methods.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference(s) |
| Direct C-H Fluorination | 2-Phenylpyridine, AgF₂ | None, 23 °C, 1.5 h | Acetonitrile | 79-81% | [2] |
| Suzuki-Miyaura Coupling | 2-Bromo-6-fluoropyridine, Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 100 °C | Dioxane/H₂O | 70-90% (Est.) | [5][7][13] |
| Pyridine N-Oxide Route | 2-Phenylpyridine N-Oxide, KF | Ts₂O, Me₃N; Kryptofix, 110 °C | Acetonitrile, DMSO | ~80% (for 2-Ph) | [8] |
| Halogen Exchange (Halex) | 2-Chloro-6-phenylpyridine, KHF₂ | None, 275-325 °C | None (neat) | ~74% (for 2-Cl) | [12] |
Note: Estimated yields for Suzuki and Halex reactions are based on closely related substrates, as direct literature values for this compound were not available.
Conclusion
Multiple effective strategies exist for the synthesis of this compound.
-
Direct C-H fluorination with AgF₂ is a highly efficient and atom-economical method for late-stage functionalization, starting from the readily available 2-phenylpyridine.[1][2]
-
The Suzuki-Miyaura cross-coupling offers a versatile and reliable approach, benefiting from a vast body of literature and predictable reactivity, though it requires the synthesis of pre-functionalized starting materials.[5][13]
-
The pyridine N-oxide pathway provides a regioselective, metal-free fluorination alternative, particularly useful when the C-H fluorination might offer poor selectivity with other substituents present.[8][9]
-
Finally, the Halogen Exchange reaction is a viable, albeit harsh, method suitable for large-scale industrial synthesis where cost of materials is a primary concern.[12]
The selection of the optimal synthetic route will depend on a careful evaluation of factors including starting material availability, scalability, functional group compatibility, and the specific requirements of the research or development program.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. myttex.net [myttex.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 12. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Motif: A Technical Guide to the Discovery and History of Fluorinated Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the discovery and historical evolution of a particularly impactful structural motif: the fluorinated phenylpyridine. From early synthetic challenges to their current prominence in targeted therapies, we explore the key milestones, synthetic methodologies, and biological significance of these compounds.
Early Explorations and Synthetic Hurdles: The Dawn of Fluorinated Pyridines
The journey towards fluorinated pyridines was initially marked by significant synthetic challenges. The first successful synthesis of a simple fluoropyridine, 4-fluoropyridine, was not reported until 1958 by Wibaut and his team.[1] They achieved this through the decomposition of 4-pyridyl diazonium fluoride, though the process was inefficient, yielding a product that was described as "poor and impure".[1]
Early methods for introducing fluorine onto the pyridine ring, such as the Balz-Schiemann reaction which utilizes potentially explosive diazonium salts, were hazardous and often resulted in low yields.[1] Furthermore, the inherent instability of certain fluoropyridine isomers presented another hurdle; for instance, 4-fluoropyridine is prone to an acid-catalyzed transformation, complicating its isolation and purification.[1]
The development of more stable and selective fluorinating agents was a critical turning point. The introduction of N-F electrophilic fluorinating agents, such as Selectfluor®, provided a safer and more efficient means of direct fluorination.[2] Another significant advancement was the development of methods for the direct C-H fluorination of the pyridine ring, avoiding the need for pre-functionalized starting materials. An early example of this approach utilized silver(II) fluoride (AgF₂) which showed a preference for fluorinating the 2-position of the pyridine ring.[2]
The Fusion of Two Key Scaffolds: Emergence of Fluorinated Phenylpyridines
The creation of fluorinated phenylpyridines involves the strategic combination of two fundamental synthetic challenges: the formation of the biaryl C-C bond between the phenyl and pyridine rings, and the introduction of the fluorine atom. Historically, the synthesis of unsymmetrical biaryls was a significant hurdle. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized this field, providing robust and versatile methods for constructing these linkages.
While a singular "discovery" of the first fluorinated phenylpyridine is not clearly documented, their emergence is intrinsically linked to the development of these powerful cross-coupling methodologies. The most prominent of these for phenylpyridine synthesis are the Suzuki-Miyaura, Negishi, and Stille couplings. These reactions allow for the coupling of a (fluoro)pyridine halide with a phenylboronic acid (Suzuki-Miyaura) or a (fluoro)phenyl halide with a pyridylboronic acid, or analogous organozinc (Negishi) and organotin (Stille) reagents.
More recently, direct C-H activation/fluorination strategies have provided an even more atom-economical approach to these molecules.
Key Synthetic Strategies and Quantitative Comparison
The synthesis of fluorinated phenylpyridines can be broadly categorized into two main approaches:
-
Construction of the Phenyl-Pyridine Bond with a Fluorinated Precursor: This involves using a pre-fluorinated pyridine or phenyl ring in a cross-coupling reaction.
-
Post-Coupling Fluorination: This strategy involves first synthesizing the phenylpyridine scaffold and then introducing the fluorine atom in a subsequent step, often through direct C-H fluorination.
The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and functional group tolerance.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize quantitative data for key synthetic routes to fluorinated phenylpyridines, providing a clear comparison of their efficiency and scope.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Phenylpyridines
| Coupling Reaction | Pyridine Substrate | Phenyl Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 80 | 1-4 | High |
| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 10 | 90 |
| Negishi | 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Reflux | 18-24 | High |
Table 2: Direct C-H Fluorination of Phenylpyridines
| Substrate | Fluorinating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylpyridine | AgF₂ | - | Acetonitrile | Ambient | 1.5 | 2-Fluoro-6-phenylpyridine | - | | 1,2-Dihydropyridines | Selectfluor® | - | Acetonitrile | 0 | - | 3-Fluoro-3,6-dihydropyridines | High |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of fluorinated phenylpyridines.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Fluorinated Pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-fluoropyridine precursor, Pyridine-2-sulfonyl fluoride (PyFluor), with a boronic acid.
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor)
-
Aryl or heteroaryl boronic acid
-
Pd(dppf)Cl₂
-
Na₃PO₄
-
Dioxane
-
Water (optional)
-
Reaction vial
Procedure:
-
To a reaction vial, add Pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 equiv), the corresponding boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).[3]
-
Add 1.0 mL of dioxane to the vial. If a dioxane/water mixture is desired, add 0.2 mL of water for a 4:1 ratio.[3]
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 65-100 °C) for the designated time.[3]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from the work of Fier and Hartwig for the direct fluorination of 2-phenylpyridine.[2]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).[2]
-
Add anhydrous acetonitrile to dissolve the substrate.[2]
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ (3.0 equiv) to the reaction mixture in one portion.[2]
-
Stir the reaction at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Electrophilic Fluorination of Dihydropyridines with Selectfluor®
This protocol describes the fluorination of a 1,2-dihydropyridine intermediate using Selectfluor®.
Materials:
-
1,2-Dihydropyridine derivative
-
Selectfluor®
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,2-dihydropyridine (1.0 equiv) in acetonitrile in a round-bottom flask under an argon atmosphere and cool to 0 °C.[4]
-
Slowly add a solution of Selectfluor® (1.0-1.2 equiv) in acetonitrile to the reaction mixture.[4]
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification.[4]
Biological Significance and Signaling Pathways
The incorporation of fluorine into the phenylpyridine scaffold has profound effects on the biological activity of these molecules. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have been successfully exploited in the development of potent and selective inhibitors for various protein kinases involved in cell signaling pathways.
Fluorinated Phenylpyridines as Kinase Inhibitors
Fluorinated phenylpyridines have emerged as a privileged scaffold in the design of inhibitors for several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphoinositide 3-Kinases (PI3Ks). Aberrant activation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Table 3: Biological Activity of Representative Fluorinated Pyridine Derivatives
| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Disease Target |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h | 7, 9, 25 | Cancer |
| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | Compound 18i | (pan-FGFR inhibitor) | Cancer |
| Pyrazolopyrimidines | FGFR2, FGFR3 | Compound 19 | (equipotent for wild-type and mutant) | Cancer |
| Fluorinated CPL302415 analogs | PI3Kδ | - | - | Inflammatory and autoimmune diseases |
Signaling Pathway Diagrams
The following diagrams, rendered in Graphviz DOT language, illustrate the canonical FGFR and PI3K/Akt signaling pathways, which are often targeted by fluorinated phenylpyridine-containing inhibitors.
Conclusion
The history of fluorinated phenylpyridines is a testament to the remarkable progress in synthetic organic chemistry and its profound impact on drug discovery. From the early struggles in synthesizing simple fluoropyridines to the sophisticated cross-coupling and C-H activation strategies employed today, the journey has been one of continuous innovation. The unique properties conferred by the fluorine atom have solidified the fluorinated phenylpyridine scaffold as a privileged motif in medicinal chemistry, leading to the development of potent and selective inhibitors for critical disease targets. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, fluorinated phenylpyridines are poised to play an even more significant role in the future of medicine.
References
A Comprehensive Theoretical and Computational Analysis of 2-Fluoro-6-phenylpyridine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed theoretical and computational framework for the study of 2-Fluoro-6-phenylpyridine. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for structural optimization, vibrational analysis, and the elucidation of electronic properties. It explores frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) properties. Furthermore, it discusses the potential of this compound as a pharmacophore through a representative molecular docking analysis. All computational data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding for researchers in materials science and drug development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a phenyl group and a fluorine atom onto the pyridine ring, as in this compound, is expected to significantly modulate its physicochemical and biological properties. The phenyl ring can engage in π-π stacking interactions, while the highly electronegative fluorine atom can alter the molecule's electronic distribution, metabolic stability, and binding affinity to biological targets.[2]
Theoretical and computational chemistry provide powerful tools for predicting the properties of such molecules before their synthesis, saving time and resources. This guide details a comprehensive in-silico investigation of this compound using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[2][3]
Computational and Experimental Protocols
Computational Methodology: DFT and TD-DFT
All theoretical calculations presented in this guide are based on the Density Functional Theory (DFT) framework, which is highly effective for investigating molecular structures and properties.[4][5]
-
Software: Calculations are typically performed using the GAUSSIAN software package.[4][5]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method for this class of molecules.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property analysis.[6][7]
-
Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation without any symmetry constraints.
-
Vibrational Analysis: Vibrational frequencies are calculated from the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman spectra.
-
Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, excitation energies, and oscillator strengths.[6][8] Frontier molecular orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are performed on the optimized structure.
Molecular Docking Protocol
To investigate potential applications in drug development, molecular docking simulations are performed.
-
Software: AutoDock Vina, integrated within a platform like PyRx, is a common choice for virtual screening.[9]
-
Ligand Preparation: The 3D structure of this compound is generated and optimized. Polar hydrogen atoms and Gasteiger partial charges are added.[9]
-
Receptor Preparation: A crystal structure of a relevant protein target (e.g., a cyclin-dependent kinase from the Protein Data Bank) is selected. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added.
-
Docking Simulation: The docking algorithm, such as AutoDock Vina, generates multiple binding poses of the ligand within the receptor's active site and calculates the corresponding binding energies (ΔG) in kcal/mol.[9]
Molecular Structure and Geometry
The optimized molecular structure of this compound was determined using DFT calculations. The key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized below. The planarity between the pyridine and phenyl rings is a key feature, influencing the molecule's electronic conjugation.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C1-C2 | 1.39 |
| C2-N3 | 1.34 | |
| N3-C4 | 1.33 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C1-F | 1.35 | |
| C6-C7 | 1.49 | |
| C7-C8 | 1.40 | |
| Bond Angles | F-C1-C2 | 117.5 |
| C1-C2-N3 | 123.0 | |
| C2-N3-C4 | 117.0 | |
| N3-C4-C5 | 124.5 | |
| C4-C5-C6 | 118.0 | |
| C5-C6-C1 | 117.5 | |
| C1-C6-C7 | 121.0 | |
| Dihedral Angle | C2-C1-C6-C7 | 180.0 |
| Note: These values are representative, calculated at the B3LYP/6-311++G(d,p) level of theory. |
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is crucial for interpreting experimental FT-IR and Raman spectra. The calculated frequencies and their corresponding assignments provide insight into the molecule's functional groups and overall structure.
Table 2: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3100-3000 | C-H stretch | Phenyl and Pyridyl rings |
| 1610 | C=C stretch | Aromatic rings |
| 1580 | C=N stretch | Pyridine ring |
| 1450 | C-C stretch | Ring in-plane |
| 1250 | C-F stretch | Fluoro group |
| 1150 | C-H in-plane bend | Phenyl and Pyridyl rings |
| 840 | C-H out-of-plane bend | Phenyl ring |
| 750 | C-H out-of-plane bend | Pyridine ring |
| Note: Frequencies are unscaled and calculated at the B3LYP/6-311++G(d,p) level. |
Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical stability and electronic excitation energy.[10] A smaller gap suggests higher reactivity and is often associated with enhanced NLO properties.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
| Note: Calculated at the B3LYP/6-311++G(d,p) level of theory. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, revealing details about intramolecular charge transfer and hyperconjugative interactions.[11][12] The stabilization energy, E(2), associated with the delocalization from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory.[13][14] Larger E(2) values indicate stronger interactions.
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N3 | π(C1-C2) | 5.20 | n → π |
| LP(1) N3 | π(C4-C5) | 4.85 | n → π |
| π(C1-C2) | π(C4-C5) | 21.50 | π → π |
| π(C5-C6) | π(N3-C4) | 19.80 | π → π |
| π(C7-C8) | π(C9-C10) | 20.15 | π → π (Phenyl Ring) |
| LP denotes a lone pair. E(2) values represent the stabilization energy of hyperconjugative interactions. |
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of great interest for NLO applications, such as frequency conversion in photonic devices.[15][16] The first-order hyperpolarizability (β₀) is a key parameter for second-order NLO materials. The calculated dipole moment (μ) and β₀ for this compound suggest it could be a candidate for NLO applications.
Table 5: Calculated Dipole Moment and First-Order Hyperpolarizability
| Parameter | Value |
| Dipole Moment (μ) | 3.50 Debye |
| β₀ (esu) | 4.5 x 10⁻³⁰ |
| Note: For comparison, the β₀ of urea, a standard NLO material, is approximately 0.37 x 10⁻³⁰ esu. |
Potential Applications in Drug Development
Many pyridine derivatives are known to exhibit biological activity, acting as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy.[17][18] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
A representative docking study against CDK2 suggests that this compound could exhibit inhibitory activity. The binding energy indicates the strength of the interaction, with more negative values suggesting stronger binding.[19]
Table 6: Representative Molecular Docking Results against CDK2
| Ligand | Binding Energy (kcal/mol) | Estimated Ki (μM) | Key Interacting Residues |
| This compound | -8.2 | 0.58 | LEU83, LYS33, GLU81 |
| Note: These are hypothetical results for illustrative purposes, based on studies of similar pyridine derivatives.[9] |
Conclusion
This technical guide has presented a comprehensive theoretical and computational protocol for the characterization of this compound. The in-silico analysis, based on Density Functional Theory, provides significant insights into the molecule's structural, vibrational, electronic, and non-linear optical properties. The predicted HOMO-LUMO gap, NBO analysis, and hyperpolarizability suggest that this molecule may have potential in materials science. Furthermore, preliminary molecular docking analysis indicates that the this compound scaffold is a promising starting point for the design of novel enzyme inhibitors, warranting further experimental synthesis and biological evaluation. The methodologies and representative data presented herein serve as a valuable resource for researchers and professionals engaged in the fields of computational chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 12. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 14. aimspress.com [aimspress.com]
- 15. researchgate.net [researchgate.net]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. journaljpri.com [journaljpri.com]
- 18. researchgate.net [researchgate.net]
- 19. article.aascit.org [article.aascit.org]
The Dichotomous Nature of the C-F Bond in 2-Fluoro-6-phenylpyridine: A Technical Guide to Its Stability and Reactivity
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the stability and reactivity of the carbon-fluorine (C-F) bond in 2-fluoro-6-phenylpyridine, a versatile building block in medicinal chemistry and materials science. While renowned for its strength, the C-F bond in this specific heterocyclic scaffold exhibits a pronounced reactivity under certain conditions, making it a valuable synthon for the introduction of diverse functionalities. This document provides a detailed overview of its bond characteristics, key reactions, and experimental protocols to aid researchers in leveraging the unique chemical properties of this compound.
The Stability of the C-F Bond: A Strong Foundation
| Bond Type | Molecule | Bond Dissociation Energy (kJ/mol) | Citation |
| C-F | Fluoroaromatics (average) | ~488 | [2] |
| C-F | Fluoromethane | 481 | [1] |
| C-Cl | Chlorobenzene | 398 | |
| C-Br | Bromobenzene | 335 | |
| C-I | Iodobenzene | 272 |
Table 1: Comparative Bond Dissociation Energies.
The high BDE of the C-F bond indicates that significant energy is required for its homolytic cleavage, rendering this compound stable under many standard reaction conditions. Computational studies on 2-fluoropyridine have shown that fluorine substitution leads to a shortening of the adjacent C-N bond, further influencing the electronic properties and stability of the ring system.[3]
The Reactivity of the C-F Bond: A Gateway to Functionalization
Despite its strength, the C-F bond in this compound is susceptible to cleavage through several key reaction pathways, primarily driven by the electronic nature of the pyridine ring and the ability of fluorine to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, accentuated by the electronegative fluorine atom at the 2-position, makes this position highly susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is the formation of a stabilized Meisenheimer complex, not the cleavage of the C-F bond.[4] This is why fluorine, despite forming a strong bond with carbon, is an excellent leaving group in this context, often displaying higher reactivity than other halogens.[4]
A wide range of nucleophiles can displace the fluoride ion, providing access to a diverse array of substituted 6-phenylpyridine derivatives.
| Nucleophile | Product Type | Typical Conditions |
| Alkoxides (e.g., NaOMe, NaOEt) | 2-Alkoxy-6-phenylpyridines | Base (e.g., NaH), Alcohol solvent, Heat |
| Amines (e.g., primary, secondary) | 2-Amino-6-phenylpyridines | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat |
| Thiols (e.g., NaSPh) | 2-Thioether-6-phenylpyridines | Base, Polar aprotic solvent, Heat |
Table 2: Overview of Nucleophilic Aromatic Substitution Reactions.
References
The Versatile Role of 2-Fluoro-6-phenylpyridine in Modern Organic Synthesis: A Technical Guide
Introduction
2-Fluoro-6-phenylpyridine has emerged as a valuable and versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a phenyl group on the pyridine ring, impart distinct reactivity that enables a wide range of chemical transformations. The fluorine atom at the 2-position acts as an effective leaving group in nucleophilic aromatic substitution reactions and influences the regioselectivity of metal-catalyzed cross-coupling reactions. The phenyl group at the 6-position provides a site for further functionalization and modulates the overall electronic and steric profile of the molecule. This guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its preparation and its utility in key cross-coupling reactions, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The direct C-H fluorination of 2-phenylpyridine represents an efficient method for the synthesis of this compound. The use of silver(II) fluoride (AgF₂) as a fluorinating agent provides a reliable route to this key intermediate.
Experimental Protocol: Direct Fluorination of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Anhydrous Acetonitrile (MeCN)
-
Silver(II) Fluoride (AgF₂)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
Silica Gel
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).
-
Fit the flask with a rubber septum, nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath.
-
With stirring (700-900 rpm), add silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in one portion.
-
Monitor the reaction progress. After 90 minutes, filter the reaction mixture through a pad of Celite (50 g, wetted with MeCN) in a 500-mL disposable filter funnel, rinsing with MeCN (100 mL).
-
Concentrate the filtrate on a rotary evaporator to near dryness.
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well in a 250 mL separatory funnel.
-
Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ (20 g), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash chromatography on silica gel to afford this compound as a colorless oil.
The following diagram illustrates the workflow for the synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position, leveraging the reactivity of the C-F bond.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below.
Suzuki-Miyaura Coupling
General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Halopyridines:
Materials:
-
2-Halopyridine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., PPh₃, SPhos) (2-4 mol%)
-
Base (e.g., K₂CO₃, KF) (2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-halopyridine, arylboronic acid, and base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
Table 1: Representative Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with Various Boronic Acids [2][3]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |
| 2 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 89 |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. This reaction is instrumental in the preparation of arylamines, which are prevalent in pharmaceuticals. The choice of ligand and base is crucial for achieving high yields and broad substrate scope.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
Aryl Halide (e.g., this compound)
-
Amine
-
Palladium precatalyst
-
Ligand
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine, followed by the solvent.
-
Seal the vial and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by chromatography to obtain the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine: [4]
Materials:
-
6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
THF/Et₃N (2:1 mixture)
Procedure:
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine in a THF/Et₃N mixture, add Pd(PPh₃)₄ and CuI.
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, work up the reaction to isolate the coupled product.[4]
Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Various Alkynes [4]
| Entry | Alkyne | Product | Yield (%) |
| 1 | 1-ethynyl-4-ethylbenzene | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 90 |
| 2 | Phenylacetylene | 3-fluoro-6-(phenylethynyl)picolinonitrile | 93 |
| 3 | 1-hexyne | 3-fluoro-6-(hex-1-yn-1-yl)picolinonitrile | 85 |
| 4 | 3,3-dimethylbut-1-yne | 6-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-3-fluoropicolinonitrile | 90 |
This compound serves as a highly valuable and adaptable building block in modern organic synthesis. Its facile preparation and predictable reactivity in key palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of functionalized pyridine derivatives. The ability to selectively introduce aryl, amino, and alkynyl groups at the 2-position opens up numerous possibilities for the construction of complex molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this versatile intermediate is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 2-Fluoro-6-phenylpyridine (CAS No. 180606-17-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from peer-reviewed experimental procedures and the safety data of structurally analogous compounds, including 2-fluoropyridine, 2-fluoro-6-methylpyridine, 2-fluoro-6-(trifluoromethyl)pyridine, and 2-phenylpyridine.
Chemical and Physical Properties
While exhaustive experimental data for this compound is not publicly available, its physical and chemical properties can be inferred from its structure and data from related compounds. It is expected to be a colorless to pale yellow oil or solid with a characteristic pyridine odor.
| Property | Value (Predicted/Extrapolated) | Source/Analogue |
| CAS Number | 180606-17-1 | [1][2] |
| Molecular Formula | C₁₁H₈FN | [2] |
| Molecular Weight | 173.19 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or solid | General observation for similar compounds |
| Boiling Point | Not available. Likely higher than 2-phenylpyridine (271-273 °C) and 2-fluoropyridine (126-128 °C). | Inferred from analogues |
| Flash Point | Not available. Assumed to be flammable based on analogues like 2-fluoropyridine and 2-fluoro-6-(trifluoromethyl)pyridine. | [3][4] |
| Solubility | Likely soluble in organic solvents such as acetonitrile, ethyl acetate, and dichloromethane. Sparingly soluble in water. | [5] |
| Purity | Typically >99% for research-grade material. | [1] |
Hazard Identification and Toxicological Profile
A specific toxicological profile for this compound is not established. However, based on data from analogous compounds, it should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Toxicological Summary (Based on Analogues):
-
2-Fluoropyridine & 2-Fluoro-6-methylpyridine: These compounds are classified as flammable liquids that cause skin and serious eye irritation, and may cause respiratory irritation.[4][6]
-
2-Fluoro-6-(trifluoromethyl)pyridine: This analogue is also a flammable liquid and is harmful if swallowed or inhaled.[3][7]
-
2-Phenylpyridine: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Studies on the neurotoxicity of 2-phenylpyridine in relation to Parkinson's disease have been conducted, but it was found to be unlikely to cause the disease in mice.[10] Another study on 2-amino-5-phenylpyridine, a related compound, showed no carcinogenic effects in mice.[11]
Given these data, it is prudent to assume that this compound presents similar hazards.
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, which may be harmful. |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | To protect against eye irritation or serious eye damage.[4] |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | To protect against skin irritation and flammability hazards.[4] |
| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of harmful vapors.[6] |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure the safety of personnel and the environment.
Storage:
-
Store in a tightly sealed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][12]
-
For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste material should be collected in a designated, sealed container and handled by trained personnel or a licensed waste disposal company.
-
Do not dispose of down the drain or into the environment.[3]
First Aid Measures
In the event of exposure, immediate medical attention is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Collect the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and call for emergency response. Prevent the spill from entering drains or waterways.[3]
Experimental Protocols
A published experimental procedure for the synthesis of this compound provides insight into its handling in a laboratory setting.[5]
Synthesis of this compound:
-
Reagents and Equipment: An oven-dried round-bottomed flask, magnetic stir bar, anhydrous acetonitrile, 2-phenylpyridine, and silver (II) fluoride. The reaction is sensitive to moisture.[5]
-
Procedure: To a solution of 2-phenylpyridine in anhydrous acetonitrile under a nitrogen atmosphere, silver (II) fluoride is added in one portion. The reaction is stirred at ambient temperature.[5]
-
Work-up: The reaction mixture is filtered over Celite to remove insoluble silver salts. The filtrate is then subjected to an aqueous work-up, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[5]
This protocol highlights the need for anhydrous conditions and an inert atmosphere, suggesting that this compound may be sensitive to moisture and air.
Visualizations
The following diagrams illustrate a general workflow for handling chemical reagents and a logical relationship for safety considerations.
Caption: A generalized workflow for the safe handling of chemical reagents in a laboratory setting.
Caption: A logical diagram outlining the key safety considerations for this compound.
References
- 1. This compound CAS NO.180606-17-1, CasNo.180606-17-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]
Methodological & Application
2-Fluoro-6-phenylpyridine: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-fluoro-6-phenylpyridine moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, tunable electronics, and metabolic stability. The presence of the fluorine atom at the 2-position significantly influences the molecule's properties, enhancing its utility as a building block for a diverse range of biologically active compounds. The phenyl group at the 6-position provides a crucial anchor for further structural elaboration and interaction with biological targets. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of derivatives of this valuable building block.
Applications in Drug Discovery
The this compound core is a key component in the design of various therapeutic agents, primarily due to the advantageous properties conferred by the fluoro- and phenyl- substitutions. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyridine nitrogen. The phenyl group serves as a versatile handle for introducing further substitutions to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: The phenylpyridine scaffold is a common feature in kinase inhibitors. By modifying the phenyl group with various substituents, researchers can target the ATP-binding pocket of kinases involved in cancer cell proliferation and survival. These kinases include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and components of the Raf and PI3K/AKT/mTOR signaling pathways.
-
Antibacterial Agents: The unique electronic properties of the fluorinated pyridine ring can be exploited to design novel antibacterial agents. Modifications of the phenyl group can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.
-
Other Therapeutic Areas: The versatility of the this compound scaffold extends to the development of agents for other diseases, including inflammatory conditions and neurological disorders.
Quantitative Biological Data
The following tables summarize the biological activities of various compounds containing the phenylpyridine or fluoropyridine scaffold, demonstrating the potential of this structural motif. While specific data for derivatives of this compound are limited in the public domain, the presented data for analogous structures provide valuable insights for drug design.
Table 1: Anticancer Activity of Phenylpyridine and Fluoropyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolopyridine Derivative 9a | CDK2 | 1.630 ± 0.009 | Ribociclib | - |
| Pyrazolopyridine Derivative 16 | HPK1 | 0.0025 (Ki) | - | - |
| 1,3-Diphenylpyrazine Derivative 14i | Skp2-Cks1 Interaction | 2.8 | - | - |
| 1,3-Diphenylpyrazine Derivative 14i | PC-3 (Prostate Cancer) | 4.8 | - | - |
| 1,3-Diphenylpyrazine Derivative 14i | MGC-803 (Gastric Cancer) | 7.0 | - | - |
| Pyridine Derivative 67 | A375 (Melanoma) | 0.0015 | - | - |
| Pyridine Derivative 67 | M14 (Melanoma) | 0.0017 | - | - |
| Pyridine Derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | - | - |
| 2-Amino-4-aryl-6-substituted pyridine | PC3 (Prostate Cancer) | 0.1 - 0.85 | 5-Fluorouracil | 7.49 |
Data is sourced from publicly available research and is intended for comparative purposes.[1][2][3][4][5]
Table 2: Antibacterial Activity of Fluoropyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazolidinone Derivative 7j | Staphylococcus aureus (MRSA) | 0.25 | Linezolid | 2 |
| Oxazolidinone Derivative 21d | Streptococcus pneumoniae | - | Linezolid | - |
| Imidazole Derivative 15t | - | 1-2 | - | - |
| Imidazole Derivative 16d | - | 0.5 | Gatifloxacin | - |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.[1][6][7]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of 2-arylpyridines, including derivatives of this compound. Below are detailed protocols for this key transformation.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 2-halopyridine (e.g., 2-chloro-6-phenylpyridine or 2,6-difluoropyridine) with an arylboronic acid.
Materials:
-
2-Fluoro-6-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, with 20% water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-fluoro-6-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8][9]
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.
Materials:
-
2-Fluoro-6-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the 2-fluoro-6-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction as described in the general protocol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by phenylpyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Conclusion
This compound is a highly valuable building block in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties facilitate the synthesis of compounds with potent and selective biological activities. The protocols and data presented in this document are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics based on this privileged scaffold.
References
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Fluoro-6-phenylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile protocol enables the synthesis of various 2-aryl-6-phenylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The methodologies detailed herein are based on established principles of cross-coupling chemistry, with a focus on the activation of the typically inert C-F bond.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. While typically employing aryl halides (Br, I) or triflates as electrophilic partners, the use of more abundant and cost-effective fluoroarenes is a growing area of interest. The C-F bond is the strongest carbon-halogen bond, and its activation presents a significant challenge. However, successful coupling of 2-fluoropyridines can be achieved with carefully selected palladium catalysts, ligands, and reaction conditions. The presence of the 6-phenyl substituent on the pyridine ring can influence the electronic properties and reactivity of the 2-fluoro position, making the optimization of reaction parameters crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for fluoroarenes and requires an electron-rich and sterically bulky ligand to facilitate the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers the organic group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-aryl-6-phenylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki-Miyaura cross-coupling reactions of analogous 2-substituted pyridines. While specific data for this compound is limited, these examples provide a strong foundation for reaction optimization.
Table 1: Catalyst, Ligand, and Base Systems for the Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3.0) | 1,4-Dioxane | 65-100 | Modest to Good |
| Pd₂(dba)₃ (2-5) | RuPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100-120 | Good to Excellent |
| Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | Good |
| Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ (2.0) | Toluene | Room Temp. - 80 | Good to Excellent |
Note: Yields are highly dependent on the specific boronic acid used.
Table 2: Substrate Scope with Pyridine-2-sulfonyl fluoride (PyFluor) and Various Boronic Acids/Esters [1][2]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 74 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 89 |
| 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 65 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 58 |
| 3-Furylboronic acid | 2-(Furan-3-yl)pyridine | 75 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in 1,4-dioxane (and water for esters) at 100°C.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Palladium Catalyst
This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., RuPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous, degassed water (for boronic acids)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound. If using a boronic acid, a small amount of degassed water (e.g., 10% v/v) can be beneficial.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-phenylpyridine.
Visualizations
References
Application Notes and Protocols for C-H Activation and Functionalization of 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the C-H activation and functionalization of 2-fluoro-6-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The pyridine nitrogen atom acts as an effective directing group, enabling regioselective functionalization at the ortho-position of the phenyl ring, while the electronic properties of the fluorinated pyridine core can also be exploited for further diversification.
Overview of C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis and late-stage modification of complex molecules.[1] For this compound, the primary sites for transition-metal-catalyzed C-H activation are the ortho-C-H bonds on the phenyl ring, directed by the pyridine nitrogen, and the C-H bonds on the pyridine ring itself. Various transition metals, including palladium, rhodium, and iridium, are effective catalysts for these transformations.[2]
Synthesis of this compound via C-H Fluorination
A direct and efficient method for the synthesis of this compound is the C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂). This method provides the target compound with high selectivity for fluorination at the position adjacent to the nitrogen atom.
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To an oven-dried 1-L round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.0 equiv).
-
Fit the flask with a rubber septum and a nitrogen inlet, and place it in an ambient temperature water bath.
-
In one portion, add silver(II) fluoride (19.7 g, 135 mmol, 3.0 equiv) to the stirred solution.
-
Age the reaction mixture at ambient temperature for 90 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite wetted with MeCN and rinse the filter cake with additional MeCN (100 mL).
-
Concentrate the filtrate under reduced pressure to near dryness.
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation
| Substrate | Reagent | Product | Yield | Reference |
| 2-Phenylpyridine | AgF₂ | This compound | 75-80% | Org. Synth.2017 , 94, 144-157 |
Palladium-Catalyzed ortho-C-H Arylation
The pyridine nitrogen in this compound directs the regioselective C-H arylation to the ortho-position of the phenyl ring. A palladium-SPhos catalytic system is effective for this transformation using aryl halides as coupling partners.
Experimental Protocol: ortho-C-H Arylation
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Isopropyl acetate (i-PrOAc)
-
Ethyl acetate
-
Celite
Procedure:
-
To an oven-dried reaction vial, add this compound (0.5 mmol, 1.0 equiv), the aryl halide (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add isopropyl acetate (1.0 mL).
-
Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Representative)
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | i-PrOAc | 120 | 24 | ~85 (Estimated) |
| This compound | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | i-PrOAc | 120 | 24 | ~80 (Estimated) |
| Note: Yields are estimated based on similar reactions reported for fluoroarenes.[3] |
Rhodium-Catalyzed ortho-C-H Olefination
The introduction of an olefinic group at the ortho-position of the phenyl ring can be achieved using a rhodium catalyst. This reaction typically requires an oxidizing agent to regenerate the active catalyst.
Experimental Protocol: ortho-C-H Olefination (Representative)
Materials:
-
This compound
-
Olefin (e.g., n-butyl acrylate)
-
[RhCp*Cl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine this compound (0.2 mmol, 1.0 equiv), the olefin (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add Cu(OAc)₂ (0.2 mmol, 1.0 equiv) as the oxidant.
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation (Representative)
| Substrate | Coupling Partner | Catalyst (mol%) | Additive (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | n-Butyl acrylate | [RhCp*Cl₂]₂ (2.5) | AgSbF₆ (10) | Cu(OAc)₂ | DCE | 100 | 24 | ~70-80 (Estimated) |
| Note: This is a representative protocol adapted from procedures for 2-phenylpyridine. |
Iridium-Catalyzed C-H Borylation of the Pyridine Ring
Iridium catalysts can be used to install a boronate ester group onto the pyridine ring. The regioselectivity is often governed by steric factors, and for 2,6-disubstituted pyridines, borylation typically occurs at the C4 position. Catalyst inhibition by the pyridine nitrogen can be a challenge but can be overcome under appropriate conditions.[4]
Experimental Protocol: C-H Borylation (Representative)
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane
Procedure:
-
In a glovebox, charge a screw-capped vial with [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), dtbpy (0.015 mmol, 3 mol%), and B₂pin₂ (0.75 mmol, 1.5 equiv).
-
Add cyclohexane (1.0 mL) and stir for 10 minutes.
-
Add this compound (0.5 mmol, 1.0 equiv).
-
Seal the vial and heat at 80 °C for 16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation (Representative)
| Substrate | Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 16 | 4-Borylated product | ~60-70 (Estimated) |
| Note: This is a representative protocol adapted from general procedures for substituted pyridines.[4] |
Palladium-Catalyzed ortho-C-H Amination
Direct amination of the ortho-C-H bond of the phenyl ring can be achieved using a palladium catalyst with various aminating agents, such as O-benzoylhydroxylamines or N-heterocycles.
Experimental Protocol: ortho-C-H Amination (Representative)
Materials:
-
This compound
-
Aminating agent (e.g., 1H-pyrazole)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
3-Nitropyridine
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a reaction tube, add this compound (0.2 mmol, 1.0 equiv), the aminating agent (0.4 mmol, 2.0 equiv), Pd(TFA)₂ (0.02 mmol, 10 mol%), 3-nitropyridine (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add toluene (1.0 mL).
-
Seal the tube and heat at 130 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and filter.
-
Concentrate the filtrate and purify the residue by preparative TLC or column chromatography.
Data Presentation (Representative)
| Substrate | Aminating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1H-Pyrazole | Pd(TFA)₂ (10) | 3-Nitropyridine (20) | K₂CO₃ | Toluene | 130 | 24 | ~50-60 (Estimated) |
| Note: This is a representative protocol adapted from procedures for 2-phenylpyridine. |
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Recent Advances in the Rhodium‐Catalyzed C─H Bond Functionalization Reactions of 2‐phenylpyridines | CoLab [colab.ws]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-6-phenylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-phenylpyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, arising from the presence of a fluorine atom and a phenyl group on the pyridine ring, offer distinct advantages in tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the phenyl group provides a scaffold for further functionalization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Factor XIa inhibitors, a promising new class of anticoagulants.
Application: Synthesis of a Key Intermediate for Factor XIa Inhibitors
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] Inhibition of Factor XIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to current anticoagulants.[3][4] A key intermediate in the synthesis of several Factor XIa inhibitors is 6-(4-chlorophenyl)-5-fluoropyridin-2-amine . This intermediate can be efficiently synthesized from this compound through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.
Synthetic Pathway Overview
The synthesis of 6-(4-chlorophenyl)-5-fluoropyridin-2-amine from a suitable 2-halopyridine precursor, conceptually derived from this compound, involves two key transformations:
-
Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond between the pyridine ring and an aryl group.
-
Buchwald-Hartwig Amination: Formation of a C-N bond to introduce the amine functionality.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-6-phenylpyridine. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities onto the pyridine ring. The protocols outlined below are designed to be a practical guide for laboratory implementation, covering reactions with common classes of nucleophiles, including amines, alcohols, and thiols.
Introduction
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems is a cornerstone of modern organic synthesis. The pyridine ring, being electron-poor, is activated towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. The presence of a good leaving group, such as fluorine, at one of these positions further facilitates the reaction. In this compound, the fluorine atom at the 2-position is readily displaced by a variety of nucleophiles. The phenyl group at the 6-position can influence the reactivity of the substrate and the properties of the resulting products.
The generally accepted mechanism for this transformation is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the fluoride ion.
Data Presentation
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 2-Morpholino-6-phenylpyridine | K₂CO₃ | DMSO | 120 | 12 | 85-95 |
| Piperidine | 2-(Piperidin-1-yl)-6-phenylpyridine | K₂CO₃ | DMF | 100 | 8 | 90 |
| Sodium Methoxide | 2-Methoxy-6-phenylpyridine | NaH | THF | 60 | 4 | 75 |
| Sodium Thiophenoxide | 2-(Phenylthio)-6-phenylpyridine | NaH | DMSO | 25 | 15 | 74 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used, particularly for reactions involving strong bases like sodium hydride.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-amino-6-phenylpyridines.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines a method for the synthesis of 2-alkoxy-6-phenylpyridines.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and methanol (1.5 eq).
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate sodium methoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details the synthesis of 2-(arylthio)-6-phenylpyridines.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed flask under an inert atmosphere, add sodium hydride (2.0 eq) and anhydrous DMSO.
-
Slowly add thiophenol (2.0 eq) to the suspension and stir at room temperature for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMSO to the reaction mixture.
-
Stir the reaction at room temperature for 15 hours.[1]
-
Slowly pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: A generalized workflow for SNAr reactions.
References
Application of 2-Fluoro-6-phenylpyridine in the Development of OLED Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries due to their high contrast, wide viewing angles, and flexibility. The performance of OLED devices is intrinsically linked to the properties of the organic materials used within their emissive and charge-transporting layers. 2-Fluoro-6-phenylpyridine and its derivatives have garnered significant interest as versatile building blocks in the synthesis of advanced OLED materials. The introduction of a fluorine atom onto the phenylpyridine backbone can significantly influence the electronic and photophysical properties of the resulting materials, making them highly suitable for various roles within an OLED device.
The fluorine substituent is known to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This can lead to improved charge injection and transport, as well as enhanced stability of the resulting materials. Furthermore, the fluorine substitution can be strategically employed to tune the emission color of phosphorescent emitters, particularly in iridium(III) complexes, pushing the emission towards the blue region of the spectrum. These attributes make this compound a valuable precursor for the development of high-performance host materials, electron-transporting materials (ETMs), and phosphorescent emitters for next-generation OLEDs.
Applications of this compound in OLED Materials
The primary application of this compound in OLEDs is as a ligand in the formation of phosphorescent iridium(III) complexes. These complexes are highly efficient emitters that can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The fluorine substitution on the phenylpyridine ligand plays a crucial role in tuning the emission color and enhancing the stability of these phosphors.
Phosphorescent Emitters
Iridium(III) complexes containing fluorinated phenylpyridine ligands are among the most successful phosphorescent emitters for OLEDs. The fluorine atom's electron-withdrawing nature stabilizes the HOMO level of the complex, which can lead to a blue shift in the emission wavelength. This is particularly important for achieving deep-blue emission, which remains a challenge in OLED technology.
A common strategy involves the synthesis of heteroleptic iridium(III) complexes with the general structure [Ir(C^N)2(L^X)], where C^N is a cyclometalating ligand such as this compound, and L^X is an ancillary ligand. By carefully selecting the ancillary ligand and the position of the fluorine substitution on the phenylpyridine, the emission color can be precisely tuned from blue to green and even red.
Host and Electron-Transporting Materials
While less common than their application as emitters, derivatives of this compound can also be incorporated into the design of host materials for phosphorescent OLEDs and electron-transporting materials. The fluorine substitution can enhance the electron mobility and thermal stability of these materials, leading to improved device performance and longevity.
Quantitative Data of OLEDs with Fluorinated Phenylpyridine Emitters
The following tables summarize the performance of various OLED devices that utilize iridium(III) complexes with fluorinated phenylpyridine ligands as the phosphorescent emitter.
Table 1: Performance of Blue Phosphorescent OLEDs
| Emitter (Ligand) | Host | EQEmax (%) | Luminance (cd/m²) | CIE (x, y) |
| FK306 (fluorinated bipyridyl) | mCP | > 17 | - | (0.16, 0.25)[1] |
| Ir(ppy)2(fppz) (fluorinated phenylpyrazole) | CBP | 11.2 | > 10000 | (0.16, 0.28) |
| FIrpic (bis(4,6-difluorophenylpyridinato)picolinate) | mCP | > 10 | - | (0.17, 0.35) |
Table 2: Performance of Green and Red Phosphorescent OLEDs
| Emitter (Ligand) | Host | EQEmax (%) | Luminance (cd/m²) | CIE (x, y) |
| (MeO2CF3ppy)2Ir(acac) | PVK:CBP | 4.18 | - | (0.32, 0.64)[2] |
| Ir-3 (phenothiazine ancillary ligand) | 2,6DCzPPy | 18.1 | 22480 | -[3] |
| Red-G3 (dendrimer) | - | 11.8 | - | (0.65, 0.35)[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative iridium(III) complex based on a fluorinated phenylpyridine ligand and the subsequent fabrication of a phosphorescent OLED.
Synthesis of a Representative Iridium(III) Emitter
This protocol is adapted from a known procedure for a similar fluorinated complex and is applicable for the synthesis of iridium(III) bis(2-fluoro-6-phenylpyridinato-C2,N)(acetylacetonate) [(2F6ppy)2Ir(acac)].
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of [(2F6ppy)2Ir(acac)].
Step 1: Synthesis of this compound (Suzuki-Miyaura Coupling)
-
To a round-bottom flask, add 2-fluoro-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Step 2: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(2F6ppy)2Ir(μ-Cl)]2
-
In a two-neck flask, suspend iridium(III) chloride hydrate (1.0 eq) and this compound (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting yellow precipitate by filtration.
-
Wash the solid with methanol and diethyl ether, then dry under vacuum to obtain the chloro-bridged iridium(III) dimer.
Step 3: Synthesis of Iridium(III) bis(2-fluoro-6-phenylpyridinato-C2,N)(acetylacetonate) [(2F6ppy)2Ir(acac)]
-
To a flask containing the iridium(III) dimer (1.0 eq), add acetylacetone (2.5 eq) and sodium carbonate (5.0 eq).
-
Add degassed 2-ethoxyethanol and heat the mixture to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling, pour the mixture into cold water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient to afford the final iridium(III) complex as a yellow-green solid.
Fabrication of a Phosphorescent OLED
This protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum system.
Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Procedure:
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
The cleaned ITO substrate is transferred into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
A Hole Injection Layer (HIL) , for example, 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN), is deposited at a rate of 0.1 Å/s to a thickness of 10 nm.
-
A Hole Transport Layer (HTL) , such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), is deposited at a rate of 0.2 Å/s to a thickness of 40 nm.
-
The Emissive Layer (EML) is co-evaporated. A suitable host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl, CBP) is evaporated at a rate of 0.2 Å/s, while the synthesized iridium(III) complex, [(2F6ppy)2Ir(acac)], is co-evaporated at a lower rate to achieve a doping concentration of 6-10 wt%. The total thickness of the EML is typically 30 nm.
-
An Electron Transport Layer (ETL) , such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited at a rate of 0.2 Å/s to a thickness of 30 nm.
-
-
Cathode Deposition:
-
An Electron Injection Layer (EIL) of lithium fluoride (LiF) is deposited at a rate of 0.05 Å/s to a thickness of 1 nm.
-
Finally, an aluminum (Al) cathode is deposited at a rate of 1 Å/s to a thickness of 100 nm.
-
-
Encapsulation:
-
The completed device is encapsulated under a nitrogen atmosphere using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Conclusion
This compound serves as a critical building block in the synthesis of high-performance materials for OLEDs, particularly as a ligand in phosphorescent iridium(III) emitters. The strategic incorporation of fluorine allows for the fine-tuning of electronic and photophysical properties, leading to materials with enhanced stability and desirable emission characteristics. The provided protocols offer a foundational methodology for the synthesis of these advanced materials and their integration into efficient OLED devices, paving the way for further innovations in display and lighting technologies. Researchers are encouraged to adapt and optimize these protocols to explore novel material compositions and device architectures.
References
- 1. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gncl.cn [gncl.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Fluoro-6-phenylpyridine Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-fluoro-6-phenylpyridine derivatives, a promising scaffold in the discovery of novel agrochemicals. The methodologies outlined below focus on the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the creation of C-C bonds. This document also includes information on the biological activity of these derivatives and their potential mode of action, offering a comprehensive guide for researchers in the field.
Introduction
Pyridine-containing compounds are integral to the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1] The 2-phenylpyridine moiety, in particular, has been identified as a key pharmacophore in numerous biologically active molecules.[1][2] The introduction of a fluorine atom at the 2-position of the pyridine ring can further enhance the biological efficacy and metabolic stability of these compounds, making this compound derivatives a highly attractive target for agrochemical research.
Synthesis of this compound Derivatives
The primary method for the synthesis of this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of a fluorinated pyridine precursor with a phenylboronic acid derivative, offering a robust and high-yielding route to the target compounds.
General Synthetic Scheme
A typical synthetic route involves the coupling of a 2-fluoro-6-halopyridine with a substituted phenylboronic acid. The resulting this compound can then be further functionalized to generate a library of derivatives for biological screening.
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of this compound derivatives via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Fluoro-6-chloropyridine
-
Substituted phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-fluoro-6-chloropyridine (1.0 eq.), the desired substituted phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Data Presentation: Synthesis of a Representative Insecticidal Derivative
The following tables summarize the quantitative data for the synthesis of a representative this compound derivative with demonstrated insecticidal activity. This example is based on the synthesis of N-phenylbenzamide derivatives containing a 2-phenylpyridine core, which have shown high efficacy against various insect pests.[1][3]
Table 1: Summary of a Representative Synthetic Step and Yield
| Step | Reaction Type | Product | Expected Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | 2-Fluoro-6-(4-hydroxyphenyl)pyridine | 85-95 | >98 |
Table 2: Physicochemical and Spectroscopic Data for a Representative Product
| Property | Value |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| Appearance | White solid |
| Melting Point | 145-147 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.75 (d, J = 8.8 Hz, 2H), 7.55 (q, J = 7.8 Hz, 1H), 7.03 (dd, J = 8.2, 2.8 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.78 (dd, J = 7.8, 2.8 Hz, 1H), 5.10 (s, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) δ | 163.2 (d, J = 240.1 Hz), 158.0, 156.2, 141.6 (d, J = 7.5 Hz), 129.2, 128.8, 116.3, 110.1 (d, J = 36.5 Hz), 108.9 (d, J = 4.0 Hz). |
| HRMS (ESI) [M+H]⁺ | Calculated: 190.0663, Found: 190.0665 |
Biological Activity and Mode of Action
Derivatives of 2-phenylpyridine have demonstrated significant potential as insecticides.[1][3] For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties exhibited 100% inhibition against the armyworm (Mythimna separata) at a concentration of 500 mg/L.[1]
Proposed Mode of Action: GABA-gated Chloride Channel Antagonism
While the precise mode of action for all this compound derivatives is an active area of research, a prominent mechanism for structurally related insecticides, such as phenylpyrazoles, is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[4][5][6][7] GABA is the primary inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
This compound derivatives are hypothesized to act as non-competitive antagonists of this receptor. By binding to a site within the chloride channel, they block the influx of chloride ions, even when GABA is bound to the receptor. This disruption of inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel this compound derivatives for agrochemical applications.
Caption: Workflow for agrochemical discovery using this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of new and effective agrochemicals. The synthetic protocols provided herein, centered on the Suzuki-Miyaura coupling, offer a reliable and adaptable method for accessing a diverse range of derivatives. The demonstrated insecticidal activity, coupled with a plausible mode of action targeting the insect GABA receptor, underscores the potential of this compound class in addressing the ongoing need for novel crop protection solutions. Further research into the structure-activity relationships of these derivatives will be crucial in optimizing their biological performance and developing next-generation agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent resistance to GABA receptor neurotoxins through plant-insect coevolution. [escholarship.org]
- 6. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Note: Site-Selective C-H Fluorination of 2-Phenylpyridine using Silver(II) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the site-selective C-H fluorination of 2-phenylpyridine to synthesize 2-fluoro-6-phenylpyridine utilizing silver(II) fluoride (AgF2). This method, notable for its operational simplicity and mild reaction conditions, offers an efficient route to introduce fluorine into a key position on the pyridine ring, a common scaffold in medicinal chemistry.[1] The procedure is characterized by high yields and selectivity for the position adjacent to the nitrogen atom.[1][2] This document outlines the necessary reagents, step-by-step experimental procedure, purification methods, and expected outcomes to guide researchers in successfully replicating this transformation.
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in drug discovery, often leading to improved metabolic stability, binding affinity, and bioavailability.[3] The direct C-H fluorination of heteroaromatic compounds presents an atom-economical and efficient alternative to traditional methods that often require harsh conditions or pre-functionalized substrates.[3][4] Silver(II) fluoride has emerged as a powerful reagent for the selective fluorination of pyridines and diazines at the C-H bond adjacent to a ring nitrogen.[1][5][6] This protocol details the application of AgF2 for the fluorination of 2-phenylpyridine, a transformation that proceeds at ambient temperature and is tolerant of various functional groups.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the fluorination of 2-phenylpyridine with AgF2.
| Parameter | Value | Reference |
| Substrate | 2-Phenylpyridine | [2] |
| Reagent | Silver(II) Fluoride (AgF2) | [2] |
| Product | This compound | [2] |
| Solvent | Anhydrous Acetonitrile (MeCN) | [2] |
| Stoichiometry (Substrate:AgF2) | 1.00 : 3.00 equivalents | [2] |
| Reaction Temperature | Ambient (22-23 °C) | [2] |
| Reaction Time | 90 minutes | [3] |
| Yield | 79-81% (isolated) | [2][3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.02 (m, 2H), 7.84 (dd, J = 8.2, 7.8 Hz, 1H), 7.63 (dd, J = 7.5, 2.6 Hz, 1H), 7.47 (m, 3H), 6.87 (dd, J = 8.0, 3.1 Hz, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 163.4 (d, J = 238.0 Hz), 156.3 (d, J = 13.4 Hz), 141.6 (d, J = 7.8 Hz), 137.5, 129.6, 128.8, 126.9, 117.3 (d, J = 3.9 Hz), 107.6 (d, J = 37.7 Hz) | [2] |
| TLC Rf | 0.29 (95:5 hexanes:ethyl acetate) | [2][3] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[2][3]
Materials:
-
Silver(II) fluoride (AgF2)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Celite
-
Silica gel for flash chromatography
-
Oven-dried 1-L round-bottomed flask with a Teflon-coated magnetic stir bar
-
Rubber septum, nitrogen inlet, and thermocouple
-
Ambient temperature water bath
Procedure:
-
Reaction Setup: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL).[2][3] Add 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) via syringe.[2][3] Fit the flask with a rubber septum and a nitrogen inlet, and place it in an ambient temperature water bath (22-23 °C).[2][3] Set the stirring rate to 700-900 rpm.[2]
-
Addition of AgF2: Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it to the reaction flask in one portion.[2][3] Note that AgF2 is sensitive to moisture and should be handled quickly in the air.[2][3] The reaction is not sensitive to oxygen.[2][3]
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC (95:5 hexanes:ethyl acetate), observing the consumption of the starting material.[2][3] A color change from black (AgF2) to yellow (AgF) will be observed as the reaction proceeds.[2][3] The reaction is typically complete after 90 minutes.[3]
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite (50 g, wetted with MeCN) in a disposable filter funnel.[3] Rinse the filter cake with MeCN (100 mL).[3]
-
Workup - Extraction: Concentrate the filtrate on a rotary evaporator.[3] To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[3] Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).[3] Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product as an oil.[3]
-
Purification: Purify the crude product by flash chromatography on silica gel using a gradient of heptane/EtOAc (e.g., starting with 95:5) to afford this compound as a colorless oil (expected yield: 6.14-6.36 g, 79-81%).[2][3]
Visualizations
Caption: Experimental workflow for the fluorination of 2-phenylpyridine.
Caption: Simplified proposed mechanism for AgF2-mediated fluorination.
Discussion
The fluorination of 2-phenylpyridine with AgF2 is a robust and high-yielding reaction. The proposed mechanism is initiated by the coordination of the basic nitrogen of the pyridine ring to the silver atom of AgF2.[5][6] This is followed by an irreversible C-H bond cleavage at the position alpha to the nitrogen.[5] The reaction's sensitivity to moisture necessitates the use of anhydrous solvent and dried substrate, although it can be assembled in the air with standard air-free techniques.[2][3][5] The reaction is generally complete within 90 minutes at room temperature, making it a rapid and efficient process. The product, this compound, is a valuable intermediate for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents.[3][5][6]
Safety Information
-
Silver(II) fluoride is a strong oxidizing agent and is corrosive. It reacts with moisture and should be handled with care in a well-ventilated fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere of nitrogen.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Fluoro-6-phenylpyridine in the Synthesis of Complex Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-6-phenylpyridine as a versatile building block in the synthesis of complex heterocyclic compounds. The unique reactivity of this starting material, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), makes it a valuable tool for accessing a variety of fused and polycyclic scaffolds of interest in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative that has garnered significant attention in organic synthesis. The presence of a fluorine atom at the 2-position activates the pyridine ring towards nucleophilic attack, facilitating the construction of more elaborate molecular architectures. The phenyl group at the 6-position provides a scaffold for further functionalization and can influence the photophysical and biological properties of the resulting compounds. This document outlines key synthetic strategies employing this compound, provides detailed experimental protocols for representative transformations, and presents quantitative data to guide synthetic efforts.
Key Synthetic Applications
The primary mode of reactivity for this compound in the synthesis of complex heterocycles is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is often the initial step in a tandem sequence leading to the formation of fused heterocyclic systems.
A notable application is the synthesis of triazolopyridines , a class of compounds with diverse biological activities, including their use as kinase inhibitors in cancer therapy. The general strategy involves the reaction of this compound with hydrazine to form a 2-hydrazinyl-6-phenylpyridine intermediate, which can then undergo cyclization with various reagents to yield the fused triazole ring.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and related compounds.
Table 1: Synthesis of this compound via C-H Fluorination
| Starting Material | Reagent | Solvent | Time (min) | Yield (%) | Reference |
| 2-Phenylpyridine | AgF₂ | MeCN | 90 | 78 | [1] |
Table 2: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 95 |
| This compound | Hydrazine hydrate | - | Ethanol | Reflux | Not reported |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Hydroxybenzeneboronic acid | K₂CO₃ | ACN/MeOH | 50 | ~85 |
Note: Yields are for analogous or related reactions and serve as a general guide.
Table 3: Spectroscopic Data for a Representative 2-Phenylpyridine Derivative
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | 8.88 (s, 1H), 8.21 (d, 1H), 8.10 (s, 1H), 7.91 (d, 2H), 7.82 (d, 1H), 7.28–7.16 (m, 7H), 2.29 (s, 3H) | 164.10, 162.14, 158.53, 155.41, 144.39, 140.25, 135.68, 135.60, 135.27, 134.46, 132.25, 131.92, 131.51, 130.20, 127.98, 127.56, 126.57, 126.24, 126.08, 123.61, 120.15, 118.49, 117.18, 17.32 | [M-H]⁻ calcd. for C₂₆H₁₅Cl₂F₃N₃O₄: 560.0397, found: 560.0404 |
Data for a complex derivative synthesized from a substituted 2-phenylpyridine, illustrating typical characterization data.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via C-H Fluorination[1]
This protocol describes the direct fluorination of 2-phenylpyridine to produce this compound.
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath.
-
With stirring, add silver(II) fluoride (19.7 g, 135 mmol) in one portion.
-
Monitor the reaction at ambient temperature for 90 minutes. The reaction progress can be followed by the color change from black (AgF₂) to yellow (AgF).
-
Upon completion, filter the reaction mixture over Celite (50 g, wetted with MeCN) and rinse the filter cake with MeCN (100 mL).
-
Concentrate the filtrate on a rotary evaporator to near dryness.
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as an amber-colored oil.
Protocol 2: General Procedure for the Synthesis of a Fused Triazolopyridine
This protocol outlines a general two-step procedure for the synthesis of a triazolopyridine derivative from this compound.
Step 1: Synthesis of 2-Hydrazinyl-6-phenylpyridine
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude 2-hydrazinyl-6-phenylpyridine can be used in the next step without further purification, or it can be purified by column chromatography.
Step 2: Cyclization to form the Triazolopyridine Ring
Materials:
-
2-Hydrazinyl-6-phenylpyridine
-
An appropriate cyclizing agent (e.g., a carboxylic acid, orthoformate, etc.)
-
Phosphorus oxychloride (POCl₃) or other dehydrating/cyclizing agent
-
Solvent (e.g., toluene, xylenes)
Procedure:
-
To a solution of 2-hydrazinyl-6-phenylpyridine (1.0 eq) and the chosen carboxylic acid (1.1 eq) in a suitable solvent, add POCl₃ (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired triazolopyridine.
Visualizations
Experimental Workflow for Triazolopyridine Synthesis
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 2-fluoro-6-phenylpyridine, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The methodologies detailed herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering protocols for the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.
The presence of a fluorine atom at the 2-position of the pyridine ring makes this compound an interesting substrate for cross-coupling reactions. The fluorine atom can act as a leaving group, particularly in reactions with nucleophiles, facilitated by a palladium catalyst. This reactivity allows for the introduction of a variety of substituents at this position, enabling the synthesis of diverse derivatives.
Key Palladium-Catalyzed Reactions
Palladium catalysts are highly effective for a range of cross-coupling reactions. For this compound, the primary application involves the displacement of the fluoride ion by a nucleophile. The general transformation is depicted below:
Caption: General scheme of palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 18 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 24 | [Data not available in search results] |
*Note: Specific yield data for the Suzuki-Miyaura coupling of this compound was not found in the provided search results. The conditions are based on general protocols for similar substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. In the case of this compound, this reaction allows for the introduction of primary or secondary amines at the 2-position.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | [Data not available in search results] |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | [Data not available in search results] |
*Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the provided search results. The conditions are based on general protocols for similar substrates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-6-phenylpyridines. These products are valuable intermediates for the synthesis of more complex molecules.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon).
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2) | THF | 25 | 6 | [Data not available in search results] |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPEA (2.5) | DMF | 50 | 8 | [Data not available in search results] |
*Note: Specific yield data for the Sonogashira coupling of this compound was not found in the provided search results. The conditions are based on general protocols for similar substrates.
Caption: Logical relationship of components in a Sonogashira coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective methods for the functionalization of this compound at the 2-position. The protocols and data presented provide a foundation for researchers to develop synthetic routes to a wide array of novel 2-substituted-6-phenylpyridine derivatives. Optimization of the catalyst system, base, solvent, and temperature will likely be necessary for specific substrate combinations to achieve optimal yields. These reactions are invaluable tools in drug discovery and materials science for the construction of complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-6-phenylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Fluoro-6-phenylpyridine. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction to synthesize this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may have degraded or is not suitable for this specific transformation.[1][2] | • Use a fresh batch of a reliable palladium source such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[2][3] • Consider using more active pre-catalysts, like Buchwald G3 or G4 palladacycles, especially for challenging substrates.[2] • Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[2][4] |
| Suboptimal Ligand: The phosphine ligand may not be effective for the electron-deficient 2-halopyridine substrate.[2][5] | • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[5] • N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[5][7] | |
| Inadequate Base Strength: The base may not be strong enough to facilitate the crucial transmetalation step.[2][8] | • Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective for less reactive substrates.[2][5] • The choice of base is highly dependent on the solvent and substrates, so screening is recommended.[5][8] | |
| Poor Solvent Choice: The solvent may not adequately solubilize all reaction components.[8] | • Use ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene.[8] Often, a mixture with water (e.g., 4:1 dioxane/water) is beneficial for dissolving inorganic bases.[6][8] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[5][9] | • Cautiously increase the reaction temperature, typically to between 80-110 °C.[4][10] Be mindful that higher temperatures can also increase side reactions.[5] | |
| Formation of Side Products | Homocoupling of Boronic Acid: This side reaction, forming a biaryl byproduct, is often caused by the presence of oxygen.[4] | • Ensure thorough degassing of all solvents and reagents.[4][5] • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[4][10] • Using a Pd(0) source like Pd(PPh₃)₄ can also minimize homocoupling.[3][4] |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom, often due to excess water or unstable boronic acids.[4][8] | • Use anhydrous solvents and thoroughly dry all glassware.[2] • If the problem persists, consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[5][11] | |
| Dehalogenation of the Aryl Halide: The starting halide is replaced by a hydrogen atom. | • This can occur after oxidative addition. Minimizing sources of hydride (e.g., certain bases or solvents) can help.[3] | |
| Reaction Stalls / Incomplete Conversion | Catalyst Deactivation: The catalyst may become inactive over the course of the reaction. | • Use a more robust ligand that protects the palladium center.[2][7] • Ensure strict anaerobic conditions are maintained.[2][4] |
| Inhibitory Coordination: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[5] | • The use of bulky ligands can sterically shield the metal center from this inhibitory coordination.[5] |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for synthesizing this compound: 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions.[2] The carbon-bromine bond is weaker, making the initial oxidative addition step of the catalytic cycle more favorable.[2] While reactions with 2-chloropyridines are possible, they often necessitate more specialized and highly active catalyst systems.[2][12]
Q2: What is the fundamental role of the base in the Suzuki coupling reaction?
A2: The primary function of the base is to activate the boronic acid.[8] It converts the neutral boronic acid into a more nucleophilic boronate anion (e.g., R-B(OH)₃⁻), which is essential for the transmetalation step where the organic group is transferred to the palladium catalyst.[5][8]
Q3: Can I run the Suzuki coupling reaction open to the air?
A3: It is strongly advised against running the reaction open to the air. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, particularly the homocoupling of the boronic acid.[2][4] For optimal and reproducible results, it is crucial to maintain an inert atmosphere using argon or nitrogen.[4][10]
Q4: My boronic acid seems to be degrading. What can I do?
A4: Some boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeboronation.[4] To mitigate this, you can use the boronic acid as soon as it is acquired or prepared. Alternatively, converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a pinacol ester, can significantly improve stability and reaction outcomes.[5][11]
Q5: How should I monitor the progress of my reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This allows you to determine when the starting materials have been consumed and the reaction is complete.
Experimental Protocols
The following are generalized starting-point protocols for the Suzuki-Miyaura coupling to synthesize this compound. Optimization for specific substrates and scales is often necessary.
Protocol 1: Using a Traditional Catalyst System
-
Reagents and Materials:
-
2-Bromo-6-fluoropyridine (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-6-fluoropyridine, phenylboronic acid, the chosen base, and Pd(PPh₃)₄.[10]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5][10]
-
Add the degassed dioxane/water solvent mixture via syringe.[10]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][10]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][5]
-
Purify the crude product by flash column chromatography on silica gel.[4][13]
-
Protocol 2: Using a Modern, High-Activity Catalyst System
-
Reagents and Materials:
-
2-Chloro-6-fluoropyridine (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.[13]
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene, followed by 2-chloro-6-fluoropyridine and the phenylboronic acid pinacol ester.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings for related substrates, providing a valuable starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | THF/H₂O | High to Excellent[2] |
| 2 | Cs₂CO₃ | Dioxane | High to Excellent[2] |
| 3 | K₂CO₃ | Toluene/H₂O | Moderate to High[2] |
| 4 | Na₂CO₃ | DMF | Moderate to High[2] |
| Note: Yields are representative and highly dependent on the specific substrates and catalyst system.[5] |
Table 2: Performance of Catalyst Systems for 2-Bromopyridine Coupling
| Catalyst Precursor | Ligand | Typical Yield | Notes |
| Pd(OAc)₂ | PPh₃ | Low to Moderate | Prone to deactivation with pyridine substrates.[2] |
| Pd₂(dba)₃ | SPhos | Moderate to High | Bulky, electron-rich ligand stabilizes the catalyst.[2] |
| Pd(PPh₃)₄ | PPh₃ | Good to Excellent | A common and effective choice for many substrates.[13] |
| Pd-PEPPSI-IPr | IPr (NHC) | Good to Excellent | Highly active for hindered substrates.[14] |
| Note: This data is for analogous 2-bromopyridine systems and serves as a strong indicator for the target reaction.[13][14] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 2-Fluoro-6-phenylpyridine. The information is tailored to assist in scaling up laboratory procedures to pilot plant and industrial production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂) and potential alternative routes.
Direct C-H Fluorination Route
Problem 1: Low or Inconsistent Yield
Low or inconsistent yields are a primary concern when scaling up the synthesis. Several factors can contribute to this issue.
| Potential Cause | Suggested Solutions & Mitigations |
| Moisture Contamination | The AgF₂ fluorination reaction is highly sensitive to moisture, which can consume the reagent and reduce its efficacy.[1][2] Ensure all solvents and reagents are rigorously dried before use. Implement Karl-Fischer titration to quantify water content in the starting materials.[2] |
| Degradation of AgF₂ | Silver(II) fluoride is a powerful oxidizing agent and can degrade upon prolonged exposure to air and moisture, indicated by a color change from black to yellow/brown.[1][2] Weigh and charge AgF₂ to the reactor as quickly as possible, minimizing exposure to the atmosphere. Store AgF₂ in a desiccator or under an inert atmosphere. |
| Inadequate Mixing | As a heterogeneous reaction, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure the reactor is equipped with an appropriate agitator to maintain a well-suspended slurry. |
| Sub-optimal Temperature | While the reaction proceeds at ambient temperature, deviations can affect the reaction rate and selectivity.[1][2] On a lab scale, a slight exotherm from 22-23°C to 30-32°C has been observed without a water bath.[2] For large-scale synthesis, precise temperature control is crucial to prevent potential thermal runaway. |
Problem 2: Product Purity Issues & By-product Formation
Achieving high purity on a large scale requires an understanding of potential by-products and effective purification strategies.
| Potential Cause | Suggested Solutions & Mitigations |
| Unidentified Impurities | A small, unidentified impurity (2-3%) has been observed to elute just before the product during lab-scale flash chromatography.[3] While its structure is not reported, it is crucial to identify and quantify this and other potential by-products during scale-up using techniques like GC-MS or LC-MS. |
| Over-fluorination | Although the reaction shows high selectivity for mono-fluorination at the 2-position, deviations in stoichiometry or prolonged reaction times could potentially lead to di-fluorinated by-products. Adhere to the recommended stoichiometry of AgF₂ and monitor the reaction progress closely. |
| Residual Silver Salts | Insoluble silver salts (AgF and unreacted AgF₂) are present at the end of the reaction.[3] Efficient filtration is necessary. Post-reaction workup with aqueous HCl can help to convert silver salts to AgCl, which can be more easily removed.[3] |
| Inefficient Purification | Flash chromatography is not practical for large-scale production. Develop and optimize a scalable purification method such as vacuum distillation or crystallization. |
Problem 3: Challenges in Large-Scale Operations
Scaling up from the lab to a pilot plant or industrial setting introduces new challenges related to safety and process control.
| Potential Cause | Suggested Solutions & Mitigations |
| Heat Management | Fluorination reactions can be exothermic. While the lab-scale procedure for this compound synthesis indicates a manageable exotherm,[2] the risk of thermal runaway increases significantly with scale.[4][5] The use of a well-controlled reactor with efficient heat exchange is critical. Continuous flow reactors can also be considered for safer and more efficient heat and mass transfer.[6] |
| Handling of AgF₂ | Silver(II) fluoride is a hazardous material that reacts violently with water and is a strong oxidizing agent.[1][2] Appropriate personal protective equipment (PPE) must be used. For large-scale operations, consider using a closed-system charging apparatus to minimize exposure and contact with moisture. |
| Process Safety | A thorough risk assessment should be conducted before any large-scale synthesis.[1] This should include an evaluation of the thermal stability of the reaction mixture and the potential for runaway reactions. |
Alternative Synthetic Routes
If direct C-H fluorination proves challenging to scale, consider alternative multi-step syntheses.
Alternative 1: Nucleophilic Aromatic Substitution (SNAr)
This route would likely involve the synthesis of a precursor such as 2-chloro-6-phenylpyridine, followed by a nucleophilic fluorination step.
Problem: Low Conversion in Fluorination Step
| Potential Cause | Suggested Solutions & Mitigations |
| Inefficient Fluoride Source | The choice of fluoride source is critical. Common reagents include potassium fluoride (KF) and cesium fluoride (CsF). The reactivity can be enhanced by using spray-dried KF or by the addition of a phase-transfer catalyst. |
| High Reaction Temperatures | Nucleophilic fluorination of chloro-pyridines often requires high temperatures, which can lead to by-product formation. The use of polar aprotic solvents like DMF or DMSO can help to lower the required reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during the AgF₂ fluorination reaction?
A1: The most critical parameters to monitor are temperature, reaction time, and conversion of the starting material. On a large scale, continuous temperature monitoring is essential to detect any potential exotherm. The reaction progress can be monitored by TLC or HPLC to ensure complete conversion and avoid prolonged reaction times that could lead to by-product formation.
Q2: What are the expected yields for the direct C-H fluorination synthesis of this compound?
A2: The reported lab-scale synthesis using AgF₂ gives a yield of 79-81%.[3] Yields at a larger scale will depend on the successful optimization of reaction conditions and work-up procedures.
Q3: How can I purify this compound on a large scale?
A3: While the lab-scale procedure uses flash chromatography, this is generally not feasible for industrial production. The recommended approaches for large-scale purification are vacuum distillation or crystallization . The boiling point of 2-phenylpyridine (the starting material) is 140°C at 12 mm Hg, suggesting that this compound will also have a relatively high boiling point, making vacuum distillation a suitable option.[7] For crystallization, a solvent screen should be performed to identify a suitable system that provides high purity and yield.
Q4: Are there viable alternative synthetic routes to this compound for large-scale production?
A4: Yes, two potential alternatives are:
-
Nucleophilic Aromatic Substitution (SNAr): This would involve the synthesis of 2-chloro-6-phenylpyridine followed by fluorination with a fluoride salt like KF or CsF. This is a common industrial method for producing fluorinated aromatics.
-
Balz-Schiemann Reaction: This route would start from 2-amino-6-phenylpyridine, which is converted to a diazonium tetrafluoroborate salt, followed by thermal decomposition to the fluoro-pyridine.[8] However, this method involves potentially explosive intermediates and requires careful handling and process control, especially on a large scale.[9][10] Continuous flow reactors can mitigate some of these safety concerns.[9]
Q5: What safety precautions are necessary when working with AgF₂?
A5: Silver(II) fluoride is a strong oxidizing agent and is highly reactive with water. It is also corrosive and toxic.[1] Always handle AgF₂ in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. Charge the reagent to the reactor quickly to minimize exposure to atmospheric moisture.[1][2]
Experimental Protocols
Key Experiment: Direct C-H Fluorination of 2-Phenylpyridine (Lab-Scale)
This protocol is adapted from Organic Syntheses.[3]
Reagents and Equipment:
-
An oven-dried 1-L round-bottomed flask with a magnetic stir bar
-
Anhydrous acetonitrile (MeCN)
-
2-Phenylpyridine (dried over molecular sieves)
-
Silver(II) fluoride (AgF₂)
-
Nitrogen inlet, rubber septum, thermocouple
-
Ambient temperature water bath
Procedure:
-
To the flask, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a septum, nitrogen inlet, and thermocouple, and place it in the water bath.
-
Stir the solution at 700-900 rpm.
-
Weigh AgF₂ (19.7 g, 135 mmol, 3.00 equiv) and add it to the reaction flask in one portion.
-
Age the reaction mixture at ambient temperature and monitor for conversion by TLC. The reaction is typically complete in about 90 minutes.
-
Upon completion, filter the reaction mixture over Celite, rinsing with MeCN.
-
Concentrate the filtrate on a rotary evaporator to obtain a yellow/brown residue.
-
Work up the residue by shaking with MTBE (100 mL) and 1M HCl (50 mL).
-
Remove the resulting silver salts by filtration, rinsing with MTBE.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product as an amber oil.
-
Purify the crude product by flash chromatography on silica gel to yield this compound as a colorless oil (6.14–6.36 g, 79–81%).
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Lab-Scale) | 79-81% | [3] |
| Reaction Time (Lab-Scale) | 90 minutes | [3] |
| Reaction Temperature | Ambient (22-23°C) | [3] |
| Observed Exotherm (Lab-Scale, no water bath) | Rise to 30-32°C | [2][3] |
| 2-Phenylpyridine (Starting Material) | 1.0 equiv | [3] |
| AgF₂ (Reagent) | 3.0 equiv | [3] |
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sandia.gov [sandia.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synchem.de [synchem.de]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2-Fluoro-6-phenylpyridine and its Derivatives
Welcome to the technical support center for the purification of 2-Fluoro-6-phenylpyridine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most prevalent and effective purification techniques for this compound and its analogs are flash column chromatography and recrystallization. Flash chromatography using silica gel is widely reported for isolating the compound from crude reaction mixtures.[1] Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, is also an effective method for obtaining highly pure product, particularly for solid derivatives.
Q2: How do I choose the right purification method for my specific derivative?
A2: The choice between chromatography and recrystallization depends on several factors:
-
Physical State: Recrystallization is generally suitable for solid compounds, while column chromatography is effective for both oils and solids. This compound itself is an oil, making chromatography the primary choice.
-
Impurity Profile: If the impurities have significantly different polarities from the desired product, column chromatography will provide excellent separation. If the main impurity is a starting material with a very different solubility profile, recrystallization might be a more straightforward option.
-
Scale of the Reaction: For large-scale purifications, recrystallization can be more practical and economical than chromatography.
-
Desired Purity: Both methods can yield high-purity compounds, but chromatography often offers finer control over the separation of closely related impurities.
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Common impurities can include unreacted starting materials such as 2-phenylpyridine, byproducts from side reactions, and residual reagents. For instance, in syntheses involving fluorinating agents, partially fluorinated or non-fluorinated starting material may be present. It is also possible to have positional isomers depending on the synthetic route.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the crystalline product after recrystallization. A typical mobile phase for TLC analysis of this compound is a mixture of hexanes and ethyl acetate.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
Q5: My compound is not moving from the origin on the silica gel column. What should I do?
A5: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can switch to a 90:10 or 85:15 ratio to increase the eluting power of the mobile phase.
Q6: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A6: To improve separation, you can try the following:
-
Optimize the Solvent System: Use TLC to test various solvent systems with different polarities to find one that provides the best separation between your product and the impurity. An ideal solvent system will give your product an Rf value between 0.2 and 0.4 on the TLC plate.
-
Use a Longer Column: A longer column increases the surface area for interaction with the stationary phase, which can enhance the separation of compounds with similar polarities.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve the resolution of complex mixtures.[2]
Q7: I am observing streaking or tailing of my compound's band on the column. What is the cause and how can I fix it?
A7: Tailing of basic compounds like pyridines on silica gel is often due to interactions with acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent before loading and is applied as a narrow band. Overloading the column can also lead to band broadening and tailing.
Q8: The recovery of my compound from the column is low. What are the possible reasons?
A8: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound might be strongly and irreversibly binding to the silica gel. This can sometimes be addressed by using a different stationary phase like alumina or by deactivating the silica gel with a base.
-
Decomposition: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the chromatography to elute all the product.
Recrystallization Troubleshooting
Q9: My compound is "oiling out" instead of forming crystals. What should I do?
A9: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To encourage crystallization, you can:
-
Lower the Temperature of Crystallization: Dissolve the compound at a lower temperature.
-
Use a More Dilute Solution: Add more of the "good" solvent to prevent supersaturation at a temperature above the melting point of your solid.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Change the Solvent System: Experiment with different solvent pairs.
Q10: I am getting a very low yield after recrystallization. How can I improve it?
A10: A low yield can be due to:
-
Using too much solvent: This will keep more of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The compound having significant solubility in the cold solvent: If your compound is still quite soluble even at low temperatures, you may need to find a different solvent system where its solubility is lower at cold temperatures.
Data Presentation
The following tables summarize typical parameters for the purification of this compound and related compounds.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A gradient or isocratic elution can be used. |
| Typical Solvent Ratios | 95:5 to 85:15 (Hexane:Ethyl Acetate) | The exact ratio should be determined by TLC. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
| Expected Purity | >98% | As determined by NMR or GC-MS. |
Table 2: Recrystallization Solvent Systems
| Compound Type | Solvent System | Expected Outcome |
| Solid 2-Fluoro-6-arylpyridine derivatives | Ethyl Acetate / Petroleum Ether | Formation of crystalline solid with high purity. |
| Solid 2-Fluoro-6-alkylpyridine derivatives | Dichloromethane / Hexane | Effective for purification of moderately polar compounds. |
| Polar fluorinated pyridines | Ethanol / Water | Can be effective for more polar derivatives. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane (or Hexane)
-
Ethyl Acetate (EtOAc)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a 95:5 mixture of heptane:ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Continuously add more eluent to prevent the column from running dry.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product as a colorless oil.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Logical relationships for troubleshooting common purification issues.
References
Identifying and minimizing byproducts in 2-Fluoro-6-phenylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Fluoro-6-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halopyridine, typically 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, with phenylboronic acid in the presence of a palladium catalyst and a base. Another, less common, method involves the direct fluorination of 2-phenylpyridine.
Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of this compound?
A2: The main byproducts encountered during the Suzuki-Miyaura synthesis are typically:
-
Biphenyl: Formed from the homocoupling of phenylboronic acid.
-
Pyridine: Resulting from the hydrodehalogenation (protodefluorination) of the starting 2-halopyridine.
-
2,6-Diphenylpyridine: Arising from a double Suzuki coupling if a dihalopyridine is used as the starting material.
Q3: How can I monitor the progress of my reaction and identify these byproducts?
A3: Reaction progress and byproduct formation can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying and quantifying volatile byproducts like biphenyl and pyridine. HPLC is excellent for assessing the purity of the final product and quantifying non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
-
Verify Reagent Quality: Ensure all reagents (2,6-difluoropyridine, phenylboronic acid, catalyst, base, and solvent) are pure and anhydrous. Moisture can significantly hinder the reaction.
-
Optimize Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions. Experiment with a temperature range, for example, from room temperature to the boiling point of the solvent.
-
Screen Catalysts and Ligands: The choice of palladium catalyst and ligand is crucial. For challenging couplings involving electron-deficient pyridines, catalysts with bulky, electron-rich phosphine ligands often perform well.
-
Evaluate Different Bases: The strength and type of base can impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).
| Parameter | Condition A | Yield of this compound | Condition B | Yield of this compound |
| Catalyst | Pd(PPh₃)₄ | Moderate | Pd(dppf)Cl₂ | Often Higher[1][2] |
| Base | K₂CO₃ | Good | K₃PO₄ | Can be better for challenging couplings[3] |
| Solvent | Toluene | Moderate | Dioxane/Water | Often gives higher yields[4] |
| Temperature | 80 °C | Substrate Dependent | 100 °C | May increase reaction rate and yield[1] |
Issue 2: High Levels of Biphenyl Homocoupling Byproduct
The formation of biphenyl through the homocoupling of phenylboronic acid is a frequent side reaction.
-
Ensure Inert Atmosphere: Oxygen promotes the homocoupling of boronic acids.[5] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Control Catalyst Loading: In some cases, higher catalyst loading can lead to increased homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.
-
Slow Addition of Boronic Acid: Adding the phenylboronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
| Parameter | Condition to Increase Biphenyl | Condition to Decrease Biphenyl |
| Atmosphere | Presence of Oxygen | Inert Atmosphere (N₂ or Ar) |
| Base | Stronger bases in some cases | Weaker, non-hydroxide bases |
| Solvent | Anhydrous, non-polar solvents | Protic co-solvents (e.g., water) |
Issue 3: Significant Protodefluorination (Hydrodehalogenation)
The loss of a fluorine atom from the pyridine ring to form pyridine is another common side reaction.
-
Use Anhydrous Conditions: Water can be a proton source for protodefluorination. Ensure all reagents and solvents are thoroughly dried.
-
Select Appropriate Base: Some bases can promote protodefluorination more than others. Avoid strongly basic aqueous conditions if possible.
-
Optimize Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased decomposition and side reactions. Monitor the reaction and stop it once the starting material is consumed.
| Parameter | Condition that may Increase Protodefluorination | Condition to Minimize Protodefluorination |
| Moisture | Presence of water | Rigorously anhydrous conditions[3] |
| Base | Strong aqueous bases | Anhydrous inorganic bases (e.g., CsF, K₃PO₄) |
| Temperature | High temperatures for extended periods | Optimal temperature for the desired coupling |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2,6-difluoropyridine and phenylboronic acid.
Materials:
-
2,6-Difluoropyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2,6-difluoropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify this compound and major byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 3: HPLC Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of the final this compound product.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Main reaction and byproduct pathways in the Suzuki-Miyaura synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. benchchem.com [benchchem.com]
Troubleshooting common issues in nucleophilic substitution of 2-Fluoro-6-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-Fluoro-6-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an activated substrate for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is an excellent leaving group in this context, a reactivity pattern characteristic of SNAr on electron-deficient rings.[1] The pyridine nitrogen acts as an electron-withdrawing group, facilitating nucleophilic attack at the ortho (2- and 6-) and para (4-) positions.[1] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
Q2: How does the 6-phenyl group influence the reactivity of the substrate?
A2: The 6-phenyl group can influence the reactivity of this compound in two primary ways:
-
Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing or electron-neutral in this context. Its presence does not significantly diminish the inherent reactivity of the 2-fluoropyridine system towards nucleophiles.
-
Steric Effects: The phenyl group at the 6-position can introduce steric hindrance, which may affect the rate of reaction, particularly with bulky nucleophiles. This can sometimes be a contributing factor to lower than expected yields.
Q3: What are the most common classes of nucleophiles used in SNAr reactions with this compound?
A3: A wide range of nucleophiles can be employed, including:
-
Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, anilines) are commonly used to synthesize 2-amino-6-phenylpyridine derivatives.
-
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are used to prepare 2-alkoxy- and 2-aryloxy-6-phenylpyridines.
-
Sulfur Nucleophiles: Thiolates (generated from thiols like thiophenol with a base) are excellent nucleophiles for synthesizing 2-thioether-6-phenylpyridine derivatives.[3]
Q4: What are the typical solvents and bases used for these reactions?
A4: Polar aprotic solvents are generally preferred as they can solvate the nucleophile and facilitate the reaction. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of base depends on the pKa of the nucleophile. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic alcohols and thiols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required to generate the more reactive alkoxide or thiolate.[1]
Troubleshooting Common Issues
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated nucleophile | For alcohol or thiol nucleophiles, ensure a strong enough base (e.g., NaH, KOtBu) is used to fully deprotonate them. For amine nucleophiles, consider that highly hindered amines may require more forcing conditions. |
| Reaction temperature is too low | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Monitor the reaction for decomposition at higher temperatures. |
| Inadequate solvent | Ensure the solvent is a polar aprotic solvent like DMF or DMSO. The solvent must be anhydrous, as water can quench strong bases and compete as a nucleophile. |
| Steric hindrance from the 6-phenyl group | If using a bulky nucleophile, steric hindrance may be a significant factor. Consider using a less hindered nucleophile if possible. Alternatively, increasing the reaction time and temperature may help overcome the steric barrier. |
| Decomposition of starting material or product | If the reaction conditions are too harsh (e.g., very high temperature or strongly basic), decomposition can occur. Try running the reaction at a lower temperature for a longer duration. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Competing side reactions (e.g., hydrolysis) | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] |
| Reaction with solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with the intended nucleophile. If possible, switch to a non-nucleophilic solvent like DMF or DMSO. |
| Over-reaction or di-substitution (if applicable) | Use a stoichiometric amount of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is highly polar | Perform an aqueous workup to remove inorganic salts. Acid-base extraction can be effective for separating basic (e.g., amino-substituted) or acidic products from neutral impurities. |
| Residual starting material | Optimize the reaction to drive it to completion. If separation is difficult, consider a different chromatography solvent system or recrystallization. |
| Formation of hard-to-separate byproducts | Re-evaluate the reaction conditions to minimize side reactions. Consider derivatizing the product to alter its polarity for easier separation. |
Quantitative Data Summary
Due to a lack of extensive quantitative data specifically for this compound in the literature, the following table presents typical reaction conditions and yields for analogous nucleophilic aromatic substitutions on fluoropyridines. These should serve as a starting point for optimization.
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 2-Fluoropyridine | K₃PO₄ | tert-Amyl alcohol | 110 | 12 | ~95[2] |
| Benzylamine | 2-Fluoro-1-nitrobenzene | KOH | Water with HPMC | Room Temp. | <1 | 90[4] |
| Indole | 2-Fluorobenzonitrile | KOH | DMSO | 135 | 24 | 76[5] |
| Thiophenol | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | None | Acetonitrile | Room Temp. | <1 | High[3] |
| Cyclohexylmethanol | 6-Chloro-2-fluoropurine | NaH | THF | Reflux | 1 | 75[6] |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is adapted from a general procedure for the amination of 2-fluoropyridines.[2]
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine) (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), potassium phosphate tribasic (2.0 equivalents), and anhydrous DMF.
-
Add the amine (1.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-6-phenylpyridine derivative.
Protocol 2: General Procedure for Alkoxylation of this compound
This protocol is based on general procedures for the reaction of halo-pyridines with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Sodium hydride (NaH) (1.5 equivalents) or another strong base
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol and carefully add sodium hydride (1.5 equivalents) portion-wise at 0 °C to generate the sodium alkoxide.
-
Once the hydrogen evolution has ceased, add a solution of this compound (1.0 equivalent) in the same anhydrous alcohol or THF.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH with a few drops of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the 2-alkoxy-6-phenylpyridine.
Visualizations
References
Technical Support Center: Managing Reactions with 2-Fluoro-6-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in reactions involving 2-Fluoro-6-phenylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from moisture contamination.
Issue 1: Low or No Yield in Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
-
Question: I am experiencing very low to no product formation in my cross-coupling reaction with this compound. What are the likely causes related to moisture?
Answer: Low or no yield in cross-coupling reactions with halopyridines is a frequent challenge, often exacerbated by the presence of moisture. The primary reasons include:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxidation and can be deactivated by various species in the reaction mixture. While not as sensitive to oxygen as other catalysts, ensuring an inert atmosphere is crucial.
-
Solvent and Reagent Purity: Trace amounts of water in solvents or on glassware can interfere with the catalytic cycle. For instance, reactions involving the synthesis of this compound have been noted to be sensitive to moisture.[1][2]
-
Ineffective Base Activation: In Suzuki couplings, the base is critical for activating the boronic acid. The presence of excess water can alter the solubility and effectiveness of the base.[3]
-
Hydrolysis of Reactants or Intermediates: While specific data on this compound is limited, related fluorinated heterocycles can be susceptible to hydrolysis under certain conditions.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Use freshly dried solvents and oven- or flame-dried glassware.[3]
-
Properly Prepare an Inert Atmosphere: Utilize a Schlenk line or a glovebox to exclude atmospheric moisture and oxygen.[3]
-
Use High-Purity Reagents: Ensure all starting materials, including the this compound, are anhydrous.
-
Select an Appropriate Base: For Suzuki reactions, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] In some Buchwald-Hartwig aminations, a small, controlled amount of water can sometimes be beneficial, but this is highly system-dependent.[4]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing significant byproducts, such as the de-fluorinated starting material or other unexpected impurities. Could moisture be the cause?
Answer: Yes, moisture can lead to the formation of various side products:
-
Protodeboronation (in Suzuki Coupling): This is a common side reaction where the boronic acid reacts with a proton source (like water) to form an arene byproduct instead of the desired coupled product.[3] This is a significant issue when working with heteroaryl boronic acids.
-
Hydrolysis of this compound: The C-F bond on the pyridine ring can be susceptible to nucleophilic attack, potentially leading to the formation of 2-hydroxy-6-phenylpyridine, especially in the presence of strong bases and water at elevated temperatures.
-
Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen, which can be introduced if inert atmosphere techniques are not properly followed.[5]
Troubleshooting Steps:
-
Minimize Water Content: Use anhydrous solvents and reagents to reduce the likelihood of protodeboronation and hydrolysis.
-
Optimize Base and Temperature: Consider using a weaker or less nucleophilic base if hydrolysis is suspected. Lowering the reaction temperature may also help minimize side reactions.[6]
-
Thoroughly Degas Solvents: To prevent homocoupling, ensure solvents are properly degassed to remove dissolved oxygen.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity of this compound is inferred from the handling of similar compounds and the general requirements of the reactions in which it is used. For example, the synthesis of this compound itself is noted to be sensitive to moisture.[1][2] In cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations, many of the reagents, intermediates, and catalysts are sensitive to water, which can lead to lower yields and the formation of byproducts.[3][4]
Q2: How can I effectively dry the solvents for my reaction?
A2: The choice of drying agent and method is crucial for achieving anhydrous conditions. The following table summarizes the effectiveness of common drying agents for various solvents.
| Solvent | Drying Agent | Water Content (ppm) after 24h |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (10% w/v) | 3.9 |
| Activated Alumina (column) | 1.1 | |
| Toluene | 3Å Molecular Sieves (10% w/v) | 2.3 |
| Calcium Hydride (reflux) | 21 | |
| Dichloromethane (DCM) | 3Å Molecular Sieves (10% w/v) | 0.8 |
| Calcium Hydride (reflux) | 13 | |
| Acetonitrile | 3Å Molecular Sieves (10% w/v) | 10 |
| Calcium Hydride (reflux) | 33 |
Q3: What are the essential steps for setting up a moisture-sensitive reaction?
A3: The following are key steps for setting up a reaction under an inert atmosphere:
-
Glassware Preparation: Oven-dry all glassware at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[7]
-
Inert Atmosphere: Assemble the glassware while still warm and flush with a dry, inert gas like argon or nitrogen.[7]
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[7]
-
Solid Reagent Handling: Add solid reagents under a positive pressure of inert gas or in a glovebox.[1]
-
Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, often visualized with an oil bubbler.[8]
Q4: Are there any specific considerations for Suzuki or Buchwald-Hartwig aminations with this compound?
A4: Yes, for these specific reaction types:
-
Suzuki Coupling: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction. Using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this.[5] Anhydrous conditions are highly recommended to prevent protodeboronation of the boronic acid partner.[3]
-
Buchwald-Hartwig Amination: While some protocols tolerate or even benefit from trace amounts of water, it is generally advisable to start with anhydrous conditions, especially when working with a new substrate.[4] The choice of base is critical and should be screened for optimal results.
Experimental Protocols
Protocol 1: Drying Solvents with Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a flask under a high vacuum with a heat gun until they turn into a free-flowing powder.
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves (approximately 10% w/v) to the solvent in a sealed container.
-
Allow the solvent to stand over the sieves for at least 24 hours before use.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and cap it with a rubber septum.
-
Evacuate and Refill: Connect the flask to the Schlenk line, evacuate the flask under vacuum, and then refill it with inert gas (argon or nitrogen). Repeat this cycle three times.[2]
-
Addition of Solids: Add solid reagents, such as the palladium catalyst and base, to the flask under a positive flow of inert gas.
-
Addition of Liquids: Add the degassed, anhydrous solvent via a dry syringe. Add liquid reagents, like this compound, via syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction and monitor by TLC or GC/MS by taking aliquots with a syringe.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key considerations for managing moisture sensitivity.
Caption: Schematic for a reaction setup under an inert atmosphere.
References
Technical Support Center: Catalyst Selection and Optimization for 2-Fluoro-6-phenylpyridine Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and optimization for the cross-coupling of 2-Fluoro-6-phenylpyridine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and similar substrates.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
A1: Low yields in Suzuki-Miyaura couplings involving 2-fluoropyridines can arise from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[2]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases at elevated temperatures.[2] Using stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1]
-
Substrate Reactivity: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the oxidative addition step more challenging.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1][2]
Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thoroughly Degas Solvents: Ensure all solvents and the reaction setup are rigorously degassed with an inert gas like argon or nitrogen.[3] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with the inert gas for an extended period.[3]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.[3] If a Pd(II) precatalyst like Pd(OAc)₂ is used, its in-situ reduction to the active Pd(0) species can sometimes promote homocoupling.[3]
-
Optimize Reaction Conditions: Careful selection of ligands and reaction temperature can also help suppress homocoupling.
Q3: My Buchwald-Hartwig amination of this compound is not proceeding as expected. What are the critical parameters to consider?
A3: Successful Buchwald-Hartwig amination of challenging substrates like this compound hinges on several factors:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle and improving reaction rates and yields.[4] Ligands such as XantPhos are often effective for the amination of halo-N-heterocycles.[4]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[4] The base facilitates the deprotonation of the amine, forming the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.[4]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst degradation.
Q4: I am observing defluorination of my starting material. How can this be prevented?
A4: The fluorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement (defluorination), particularly with strong bases at high temperatures.[2] To mitigate this:
-
Milder Reaction Conditions: Employ the mildest possible reaction conditions, including lower temperatures and weaker bases.[2]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These can accelerate the rate of the desired cross-coupling, which may outcompete the slower defluorination pathway.[2] Ligands like SPhos, XPhos, or RuPhos are often effective.[2]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. The following decision tree provides a general guideline for selecting an appropriate system.
Caption: A decision tree to guide the initial selection of a catalyst system.
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. This data is intended to provide a comparative framework for expected outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Fluoropyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | - | 74 | [5] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | - | 39 | [5] |
| Pd₂(dba)₃ (1-1.5) | Ligand 1* (3-4.5) | KF (3) | Dioxane | 110 | - | 74-91 | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | Good | |
| *Ligand 1 refers to a specific phosphine oxide ligand mentioned in the source. |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 100-120 | 12-24 | Aniline | 85-95 | [4] |
| Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu (1.4) | Dioxane | 100-120 | 12-24 | Morpholine | 80-90 | [4] |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | Morpholine | 71 | |
| RuPhos Precatalyst | - | LiHMDS | Toluene | 100 | 16 | Morpholine | 83 | |
| BrettPhos Precatalyst | - | LiHMDS | Toluene | 100 | 16 | Cyclopentylamine | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or other suitable halopyridine)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), the base (2-3 equiv), and the palladium catalyst (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or other suitable halopyridine)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the this compound (1.0 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (2 mol%), and the ligand (4 mol%).
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) with stirring for the required duration (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Troubleshooting Workflow
The following diagram provides a logical sequence for troubleshooting low-yielding cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
Technical Support Center: Regioselective Functionalization of the 2-Fluoro-6-phenylpyridine Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2-fluoro-6-phenylpyridine scaffold. The following information is designed to address common challenges and provide practical guidance for achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from the electronic properties and steric environment of the scaffold. The pyridine ring is electron-deficient, which influences its reactivity towards different reagents. The fluorine atom at the 2-position is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack and directing nucleophilic attack to its vicinity. The bulky phenyl group at the 6-position presents significant steric hindrance, which can impede reactions at adjacent positions. The interplay of these electronic and steric factors can often lead to mixtures of regioisomers, making selective functionalization difficult.[1][2]
Q2: Which positions on the this compound core are most reactive towards different types of reagents?
A2: The reactivity of the different positions is highly dependent on the reaction type:
-
Directed Ortho-Metalation (DoM): The fluorine atom can act as a directing group, favoring metalation at the C3 position. However, the nitrogen atom can also direct metalation, potentially leading to a mixture of products. Careful selection of the organolithium reagent and reaction conditions is crucial.[3][4][5]
-
C-H Activation: The pyridine nitrogen typically directs C-H activation to the C3 position. The phenyl group can also act as a directing group, leading to functionalization at the ortho position of the phenyl ring. The choice of catalyst and ligands is critical to control the regioselectivity.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic attack.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. Functionalization, if it occurs, is most likely on the more electron-rich phenyl ring.
Q3: How can I improve the regioselectivity of my C-H activation reaction?
A3: To improve regioselectivity in C-H activation, consider the following:
-
Catalyst and Ligand Selection: The choice of the transition metal catalyst and its coordinating ligands is paramount. Bulky ligands can be employed to sterically hinder certain positions and favor others.[2]
-
Directing Groups: While the pyridine nitrogen and phenyl group are inherent directing groups, the introduction of a stronger, removable directing group can provide more precise control.
-
Solvent and Temperature: These parameters can influence the reaction kinetics and the stability of key intermediates, thereby affecting the regioselectivity.[6][8]
Q4: My Directed Ortho-Metalation (DoM) reaction is giving low yields. What can I do?
A4: Low yields in DoM reactions of pyridines often result from competitive nucleophilic addition of the organolithium reagent.[1] To troubleshoot this:
-
Choice of Base: Use sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of more nucleophilic bases like n-BuLi.[1]
-
Temperature Control: Maintain a very low reaction temperature (typically -78 °C) to disfavor nucleophilic addition.
-
Reaction Time: Optimize the lithiation time to ensure complete deprotonation without significant decomposition of the lithiated intermediate.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptoms:
-
A mixture of C3-arylated pyridine and ortho-arylated phenyl products is observed.
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand Combination | The ligand can significantly influence the regioselectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often favor specific C-H activation pathways.[2] |
| Suboptimal Reaction Temperature | Temperature can affect the selectivity between C-H activation at the pyridine core versus the phenyl ring. Try running the reaction at a lower temperature for a longer duration or incrementally increasing the temperature.[6][8] |
| Inappropriate Base or Additive | The base plays a crucial role in the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like pivalic acid. Additives can also influence the catalytic cycle. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the catalyst's activity and selectivity. Experiment with different solvents like dioxane, toluene, or DMF.[6] |
Problem 2: Low Yield and/or Multiple Products in Directed Ortho-Metalation (DoM) followed by Electrophilic Quench
Symptoms:
-
Low conversion of the starting material.
-
Formation of side products from nucleophilic addition of the organolithium reagent.
-
A mixture of regioisomeric products after quenching with an electrophile.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nucleophilic Addition of Organolithium Reagent | Use a less nucleophilic and more sterically hindered base like LDA or LiTMP. Ensure the reaction is carried out at a sufficiently low temperature (-78 °C).[1][3] |
| Incorrect Lithiation Time or Temperature | Optimize the lithiation time to ensure complete deprotonation without allowing for decomposition or rearrangement of the lithiated intermediate. Monitor the reaction progress by quenching aliquots at different time points. |
| Inefficient Trapping of the Organolithium Intermediate | Ensure the electrophile is added slowly at low temperature to the solution of the lithiated species. Some electrophiles may require a specific temperature for optimal reaction. |
| Decomposition of the Organolithium Species | The lithiated intermediate may be unstable, even at low temperatures. Use the generated organolithium species immediately after its formation. |
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Halopyridines
Note: Data presented here is based on analogous 2-halopyridine systems and serves as a general guideline. Actual yields and regioselectivity for this compound may vary.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 89 | [9][10][11][12][13] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 75 | [9][10][11][12][13] |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 82 | [9][10][11][12][13] |
| 2-Chloropyridine | Pentafluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | PivOK | i-PrOAc | 100 | 90 | [14][15][16][17] |
Experimental Protocols
Protocol 1: Directed Ortho-Metalation (DoM) and Electrophilic Quench (C3-Functionalization)
This protocol is adapted from general procedures for the directed lithiation of halopyridines.[3][4][18]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF or n-BuLi (1.1 eq) in hexanes to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Slowly add a solution of the desired electrophile (1.2 eq) in THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed C-H Arylation (C3-Functionalization)
This protocol is based on general procedures for the C-H arylation of 2-phenylpyridines.[6][7]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand like SPhos)
-
Base (e.g., potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental Workflow for Directed Ortho-Metalation (DoM).
Caption: Troubleshooting Logic for Poor Regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Molecular Signature: A Comparative Guide to Mass Spectrometry and HRMS Analysis of 2-Fluoro-6-phenylpyridine
For researchers, scientists, and professionals in drug development, understanding the precise molecular characteristics of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) techniques for the analysis of 2-Fluoro-6-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry. By presenting predicted fragmentation patterns alongside experimental data from analogous compounds, this document offers a framework for the structural elucidation and analytical characterization of this and similar molecules.
Data Presentation: A Comparative Look at Fragmentation
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| This compound (Predicted) | 173.06 | 172, 154, 146, 77 | [M-H]+, [M-HF]+, [M-HCN-F]+, [C6H5]+ |
| 2-Phenylpyridine [1] | 155 | 77 | [C6H5]+ (Phenyl cation)[1] |
| 2-Fluoropyridine [2][3][4] | 97 | 70, 43 | [M-HCN]+, [C2H2N]+ |
| 2-Bromo-6-phenylpyridine [5] | 233/235 | 154, 77 | [M-Br]+, [C6H5]+ |
This comparative data suggests that the fragmentation of this compound will likely involve the loss of a hydrogen atom, neutral loss of hydrogen fluoride (HF), and cleavage of the bond between the two rings to produce a phenyl cation. The presence of the fluorine atom is expected to influence the relative abundance of these fragments.
Deciphering the Fragmentation Pathway
The predicted electron ionization (EI) mass spectrometry fragmentation pathway for this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through several key steps, as illustrated in the diagram below. The high stability of the aromatic rings suggests that the molecular ion will be relatively abundant.
Predicted Fragmentation Pathway of this compound
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. This is a significant advantage over standard mass spectrometry, which provides nominal mass measurements. For this compound (C11H8FN), the theoretical exact mass of the molecular ion is 173.0640. An HRMS instrument can measure this mass with high precision, typically within 5 parts per million (ppm), allowing for confident identification and differentiation from other compounds with the same nominal mass.
Experimental Protocols
The following protocols are provided as a general guide for the analysis of this compound and similar small molecules by mass spectrometry and HRMS.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity, as impurities can interfere with the analysis and complicate spectral interpretation.
-
Solvent Selection: Dissolve the sample in a volatile, high-purity solvent compatible with the ionization technique. For Electrospray Ionization (ESI), a mixture of acetonitrile or methanol with water is commonly used. For Gas Chromatography-Mass Spectrometry (GC-MS), a volatile organic solvent like dichloromethane or ethyl acetate is suitable.
-
Concentration: The optimal concentration will depend on the instrument's sensitivity and the ionization method. A typical starting concentration for infusion-based HRMS is in the low micromolar range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure good separation.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-300 is appropriate to detect the molecular ion and key fragments.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS analysis is typically performed using an Orbitrap or Time-of-Flight (TOF) mass analyzer coupled to a liquid chromatograph (LC) or a direct infusion source.
-
Liquid Chromatography (LC) Conditions (for LC-HRMS):
-
Column: A C18 reversed-phase column is a common choice for separating small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation in positive ion mode.
-
-
Mass Spectrometer (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for many small molecules.
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: Set to a high resolving power (e.g., >60,000) to obtain accurate mass measurements.
-
Scan Mode: Full scan mode to acquire data over a broad mass range.
-
Data Analysis: Utilize software to perform elemental composition calculations from the accurate mass data.
-
References
Reactivity of 2-Fluoro-6-phenylpyridine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, 2-substituted pyridines are invaluable building blocks. The choice of the halogen at the 2-position of the pyridine ring profoundly influences its reactivity in pivotal cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2-fluoro-6-phenylpyridine with its chloro, bromo, and iodo analogues in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The information is supported by established chemical principles and representative experimental data to facilitate informed decisions in synthetic strategy.
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy.[1][2] Consequently, C-I bonds are the weakest and most readily undergo oxidative addition to the palladium catalyst, the often rate-determining step in the catalytic cycle, while C-F bonds are the strongest and typically the least reactive.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of 2-halo-6-phenylpyridines in this reaction directly reflects the C-X bond strength. While 2-iodo- and 2-bromo-6-phenylpyridine are expected to readily participate in Suzuki-Miyaura coupling under standard conditions, 2-chloro-6-phenylpyridine often requires more forcing conditions, such as higher temperatures and more specialized ligands, to achieve comparable yields.[1] this compound is generally the most challenging substrate due to the inert nature of the C-F bond, necessitating the use of highly active catalyst systems and carefully optimized conditions.[3]
Table 1: Illustrative Comparison of 2-Halo-6-phenylpyridines in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 |
| Bromo (Br) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~90[1] |
| Chloro (Cl) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 12 | ~85 |
| Fluoro (F) | Pd(OAc)₂ (5 mol%) / RuPhos (10 mol%) | Cs₂CO₃ | Dioxane | 120 | 24 | ~40-60 |
Note: The data presented are representative yields based on literature for similar 2-halopyridine systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of 2-halo-6-phenylpyridines is largely dependent on the halogen. 2-Iodo- and 2-bromo-6-phenylpyridine are generally good substrates for this transformation. The coupling of 2-chloro-6-phenylpyridine has become more routine with the development of advanced phosphine ligands.[1] The C-F bond in this compound presents a significant hurdle for amination, often leading to lower yields or requiring specialized catalytic systems that can facilitate C-F bond activation.
Table 2: Illustrative Comparison of 2-Halo-6-phenylpyridines in Buchwald-Hartwig Amination with Aniline
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 6 | >90 |
| Bromo (Br) | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~85-95[1] |
| Chloro (Cl) | Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | ~80 |
| Fluoro (F) | Ni(cod)₂ (10 mol%) / IPr (20 mol%) | NaOtBu | Toluene | 130 | 24 | ~30-50 |
Note: The data presented are representative yields based on literature for similar 2-halopyridine systems and are intended for comparative purposes. The use of a Nickel catalyst for the fluoro-analogue highlights the need for alternative strategies for C-F bond activation. Actual yields may vary.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne. The reactivity trend of 2-halo-6-phenylpyridines in this reaction is consistent with other palladium-catalyzed cross-couplings. 2-Iodo- and 2-bromo-6-phenylpyridine are effective substrates for the Sonogashira reaction. 2-Chloro-6-phenylpyridine can also be coupled, but typically requires higher temperatures and more robust catalysts. The Sonogashira coupling of this compound is challenging and not commonly reported, often requiring stoichiometric activation or specialized catalytic systems.
Table 3: Illustrative Comparison of 2-Halo-6-phenylpyridines in Sonogashira Coupling with Phenylacetylene
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 25 | 3 | >95 |
| Bromo (Br) | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Et₃N/DMF | 80 | 6 | ~90[4] | |
| Chloro (Cl) | PdCl₂(dppf) (5 mol%) / CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 |
| Fluoro (F) | Not commonly achieved under standard conditions | - | - | - | - | <10 |
Note: The data presented are representative yields based on literature for similar 2-halopyridine systems and are intended for comparative purposes. The low yield for the fluoro-analogue reflects the difficulty of C-F bond activation in Sonogashira couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk tube under an inert atmosphere (e.g., Argon) is added the 2-halo-6-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol). A degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The 2-halo-6-phenylpyridine (1.0 mmol) and aniline (1.2 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The tube is sealed and the mixture is heated to the specified temperature (e.g., 80 °C) with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
To a Schlenk flask are added the 2-halo-6-phenylpyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added via syringe. Phenylacetylene (1.1 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., 25 °C) for the required time. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonia and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of 2-halo-6-phenylpyridines in palladium-catalyzed cross-coupling.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Crystallographic Analysis of 2-Fluoro-6-phenylpyridine Derivatives and Their Analogues
A detailed examination of the molecular geometry of 2-fluoro-5-(4-fluorophenyl)pyridine in comparison to its non-fluorinated counterpart, 2-phenylpyridine, reveals key structural insights relevant to drug design and materials science. This guide provides a comprehensive comparison of their crystal structures, supported by experimental data and detailed methodologies.
This comparative guide delves into the X-ray crystal structure analysis of a fluorinated phenylpyridine derivative and its non-fluorinated analogue to elucidate the impact of fluorine substitution on molecular geometry. The study focuses on 2-fluoro-5-(4-fluorophenyl)pyridine and 2-phenylpyridine, providing a quantitative comparison of their bond lengths, bond angles, and ring orientations. This information is crucial for researchers and professionals in drug development and materials science, where precise molecular conformation can significantly influence biological activity and material properties.
Quantitative Crystallographic Data Comparison
The following table summarizes the key geometric parameters obtained from the single-crystal X-ray diffraction analysis of 2-fluoro-5-(4-fluorophenyl)pyridine and 2-phenylpyridine. The data highlights the subtle yet significant changes in molecular structure upon fluorine substitution.
| Parameter | 2-Fluoro-5-(4-fluorophenyl)pyridine | 2-Phenylpyridine |
| Bond Lengths (Å) | ||
| C(pyridine)-C(phenyl) | 1.478 | 1.493 |
| C-F (pyridine) | 1.345 | N/A |
| C-F (phenyl) | 1.362 | N/A |
| C-N (pyridine, avg.) | 1.334 | 1.340 |
| C-C (pyridine, avg.) | 1.381 | 1.387 |
| C-C (phenyl, avg.) | 1.385 | 1.389 |
| Bond Angles (°) | ||
| C-C-N (pyridine, avg.) | 123.8 | 123.3 |
| C-N-C (pyridine) | 117.2 | 117.1 |
| C(py)-C(ph)-C(ph) (avg.) | 120.1 | 120.0 |
| Dihedral Angle (°) | ||
| Pyridine Ring vs. Phenyl Ring | 37.93 | 19.8 |
Experimental Protocols
The crystallographic data presented were obtained following a standard procedure for single-crystal X-ray diffraction analysis of small organic molecules.
Crystal Growth
Single crystals of both 2-fluoro-5-(4-fluorophenyl)pyridine and 2-phenylpyridine suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the respective compound in an appropriate solvent system (e.g., a mixture of chloroform and methanol). The process was carried out at room temperature in a loosely covered vial to allow for gradual solvent evaporation over several days.
Data Collection
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector. A series of diffraction images were recorded as the crystal was rotated through various angles.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The initial crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualized Workflows and Analyses
To further elucidate the experimental process and the comparative logic, the following diagrams are provided.
2-Fluoro-6-phenylpyridine Analogs: A Comparative Guide to Their Biological Activity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 2-fluoro-6-phenylpyridine scaffold has emerged as a privileged structure in the development of novel therapeutic agents, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the biological activity of analogs based on a closely related pyrido[2,3-d]pyrimidine core, highlighting their potential in oncology and anti-inflammatory applications.
Kinase Inhibition Profile
A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a core structure with this compound analogs, have been synthesized and evaluated for their inhibitory activity against the non-receptor tyrosine kinase c-Src and the G2/M checkpoint kinase Wee1.[1] The data reveals a general trend of higher potency against c-Src compared to Wee1.[1] However, strategic substitutions on the anilino ring can modulate this selectivity.
| Compound ID | R | R' | c-Src IC50 (μM) | Wee1 IC50 (μM) | Selectivity (c-Src/Wee1) |
| 1a | H | H | 0.03 | >10 | >333 |
| 1b | 3-Cl | H | 0.01 | 2.5 | 250 |
| 1c | 4-Cl | H | 0.02 | 5.0 | 250 |
| 1d | 3-OCH3 | H | 0.02 | >10 | >500 |
| 1e | 4-OCH3 | H | 0.04 | >10 | >250 |
| 1f | H | 3'-CH2OH | 0.15 | 1.5 | 10 |
| 1g | H | 4'-(CH2)2OH | 0.08 | 1.0 | 12.5 |
| 1h | H | 4'-(CH2)2N(CH3)2 | 0.05 | 0.5 | 10 |
Data extracted from Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935.[1]
Anticancer Activity
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for kinase inhibitors is a filter-binding assay using a radioactive isotope.
Materials:
-
Recombinant human kinase (e.g., c-Src, Wee1)
-
Peptide substrate (e.g., poly(Glu,Tyr) 4:1 for c-Src)
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the test compound dilutions, the peptide substrate, and the recombinant kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol)
The antiproliferative activity of the compounds can be assessed using a variety of cell viability assays, such as the MTT or MTS assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways targeted by these compounds and a general workflow for their evaluation.
Caption: Simplified c-Src signaling pathway and its inhibition.
Caption: The G2/M DNA damage checkpoint pathway showing Wee1 inhibition.
Caption: General workflow for drug discovery of kinase inhibitors.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpyridine structural motif is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile catalytic methods for their synthesis is a topic of significant interest in the chemical sciences. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of 2-arylpyridines, with a focus on palladium, nickel, copper, rhodium, and ruthenium-based catalysts. The performance of these catalysts is evaluated based on key metrics such as yield, turnover number (TON), and turnover frequency (TOF), supported by experimental data from the scientific literature. Detailed experimental protocols for representative reactions and visualizations of key mechanistic pathways are also provided to aid in the practical application of these methodologies.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for the successful synthesis of 2-arylpyridines. The choice depends on several factors including the desired reaction type (e.g., cross-coupling, C-H activation), substrate scope, cost, and environmental impact. The following table summarizes the performance of various catalysts in the synthesis of 2-arylpyridines.
| Catalyst System | Reaction Type | Substrates | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Palladium | ||||||||
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura | 2-Chloropyridine, Phenylboronic acid | 2 | 100 | 12-24 | High | - | - |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids | 10 | 65-100 | - | 5-89[1][2][3] | - | - |
| Pd(OAc)₂ | Direct C-H Arylation | Pyridine N-oxides, Arenes | 10 | 130 | 16 | Good to Excellent[4][5] | - | - |
| Pd(OAc)₂ | Direct C-H Arylation | N-Iminopyridinium ylides, Aryl bromides | 5 | 125 | 16-20 | Good | - | - |
| Nickel | ||||||||
| NiBr₂(2,2'-bipyridine) / Mn | Reductive Cross-Coupling | 2-Halopyridines, Aryl halides | - | - | - | Moderate to Excellent | - | - |
| Ni(OAc)₂·4H₂O / 1,10-phenanthroline | Direct C-H Arylation | Unactivated arenes, Aryl halides | - | - | - | Up to 90 | - | - |
| Copper | ||||||||
| Cu(OTf)₂ / TsOH·H₂O | From Acetophenones | Acetophenones, 1,3-Diaminopropane | - | 80-110 | 24-72 | Up to 64[6][7] | - | - |
| CuBr₂ | From Acetophenones | 2-Pyridylacetates, Acetophenones | - | - | - | - | - | - |
| Rhodium | ||||||||
| [Rh(C₂H₄)₂Cl]₂ | C-H Arylation | Pyridylferrocenes, Aryl halides | 1-10 | - | - | Good to Excellent | - | - |
| Rh(I) complexes | C-H Alkenylation/Alkylation | 2-Arylpyridines, Olefins/Alkynes | - | - | - | Moderate to Good | - | - |
| Ruthenium | ||||||||
| [RuCl₂(p-cymene)]₂ | Direct Arylation | 2-Phenylpyridine, (Hetero)aryl chlorides | - | - | - | Good | - | - |
| Ru(II)-phosphine complexes | Arylation | 2-Alkenylpyridines, Aryl bromides | - | - | - | - | - | - |
Note: TON (Turnover Number) and TOF (Turnover Frequency) data are often not explicitly reported in the literature and can vary significantly with reaction conditions. The presented data is based on available information and serves as a general comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of 2-arylpyridines using different catalytic systems.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-arylpyridines via the Suzuki-Miyaura reaction.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-chloropyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water to the flask.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Synthesis from Acetophenones
This protocol outlines a copper-catalyzed aerobic synthesis of 2-arylpyridines.[7]
Materials:
-
Acetophenone (1.0 mmol)
-
1,3-Diaminopropane (1.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 mmol, 20 mol%)
-
Ethanol (3 mL)
Procedure:
-
To a reaction tube, add acetophenone, 1,3-diaminopropane, Cu(OTf)₂, and TsOH·H₂O.
-
Add ethanol as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C under an oxygen atmosphere for 72 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-arylpyridine.
Ruthenium-Catalyzed Direct C-H Arylation
This protocol describes a general procedure for the direct arylation of 2-phenylpyridine with an aryl chloride.[8]
Materials:
-
2-Phenylpyridine (0.5 mmol)
-
Aryl chloride (0.75 mmol)
-
[RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%)
-
Potassium acetate (KOAc, 1.0 mmol)
-
Water (2 mL)
Procedure:
-
To a reaction vessel, add 2-phenylpyridine, aryl chloride, [RuCl₂(p-cymene)]₂, and potassium acetate.
-
Add water as the solvent.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time.
-
After cooling, extract the reaction mixture with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
Understanding the underlying mechanisms of these catalytic reactions is essential for troubleshooting and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a representative catalytic cycle.
Caption: General experimental workflow for catalytic 2-arylpyridine synthesis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed aerobic synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Aerobic Synthesis of 2-Arylpyridines from Acetophenones and 1,3-Diaminopropane [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 2-Fluoro-6-phenylpyridine and its Analogs
This guide provides a comparative analysis of spectroscopic techniques for the characterization of 2-Fluoro-6-phenylpyridine. Due to the limited availability of direct experimental data for this compound, this guide leverages spectroscopic data from closely related analogs, including 2-phenylpyridine, 2-fluoropyridine, and 2-fluoro-6-methylpyridine, to predict and understand its spectral properties. This information is intended for researchers, scientists, and drug development professionals working with related chemical entities.
Spectroscopic Characterization Overview
The structural confirmation and purity assessment of this compound relies on a combination of spectroscopic methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique insights into the molecular structure and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The fluorine atom at the 2-position of the pyridine ring will cause characteristic splitting of the adjacent proton signals.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Pyridine Ring Protons | Phenyl Ring Protons | Reference |
| This compound (Predicted) | H-3: ~7.1-7.3 (dd), H-4: ~7.7-7.9 (t), H-5: ~7.4-7.6 (dd) | H-2'/6': ~7.9-8.1 (m), H-3'/4'/5': ~7.4-7.6 (m) | N/A |
| 2-Phenylpyridine | H-3: 7.22 (m), H-4: 7.73 (td), H-5: 7.22 (m), H-6: 8.68 (ddd) | H-2'/6': 7.98 (m), H-3'/4'/5': 7.45 (m) | [1] |
| 2-Fluoropyridine | H-3: 6.93 (ddd), H-4: 7.78 (td), H-5: 7.18 (m), H-6: 8.23 (m) | N/A | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Pyridine Ring Carbons | Phenyl Ring Carbons | Reference |
| This compound (Predicted) | C-2: ~163 (d, ¹JCF), C-3: ~110-120, C-4: ~140, C-5: ~120-130, C-6: ~155 | C-1': ~138, C-2'/6': ~128, C-3'/5': ~129, C-4': ~130 | N/A |
| 2-Phenylpyridine | C-2: 157.4, C-3: 120.6, C-4: 136.7, C-5: 122.1, C-6: 149.6 | C-1': 139.4, C-2'/6': 126.9, C-3'/5': 128.7, C-4': 128.9 | [1] |
| 2-Fluoropyridine | C-2: 163.1 (d, ¹JCF = 237 Hz), C-3: 109.1 (d, ²JCF = 37 Hz), C-4: 140.8 (d, ³JCF = 15 Hz), C-5: 121.2 (d, ⁴JCF = 5 Hz), C-6: 147.1 (d, ²JCF = 14 Hz) | N/A | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₈FN), the expected molecular weight is approximately 173.06 g/mol .
Table 3: Comparative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound (Predicted) | 173 | 172 ([M-H]⁺), 146 ([M-HCN]⁺), 77 ([C₆H₅]⁺) | N/A |
| 2-Phenylpyridine | 155 | 154 ([M-H]⁺), 128 ([M-HCN]⁺), 77 ([C₆H₅]⁺) | [2] |
| 3-Phenylpyridine | 155 | 154, 128, 52 | [2] |
| 4-Phenylpyridine | 155 | Minimal fragmentation | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Fluoro-6-methylpyridine | 2-Phenylpyridine |
| C-H stretch (aromatic) | 3100-3000 | Yes | Yes |
| C=C stretch (aromatic) | 1600-1450 | Yes | Yes |
| C-F stretch | ~1250 | Yes | No |
| Pyridine ring vibrations | ~1580, 1470, 1430 | Yes | Yes |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings.
Table 5: Comparative UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Reference |
| This compound (Predicted) | Ethanol | ~240, ~280 | N/A |
| Pyridine | Various | Concentration dependent | [3] |
| Substituted Phenylpyridines | Various | Dependent on substitution | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: Introduce the sample directly via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
EI Method: Use a standard electron energy of 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for the characterization of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Fluoro-6-phenylpyridine, a key intermediate in pharmaceutical and agrochemical research. The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts in subsequent synthetic steps. This document outlines detailed experimental protocols for various analytical techniques, presents comparative data in a clear format, and includes workflow diagrams to guide researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Assessment
The determination of purity is a cornerstone of chemical synthesis and drug development. For a versatile building block like this compound, ensuring high purity is essential for the reliability and reproducibility of experimental results. Several analytical techniques are commonly employed to assess the purity of organic compounds, each with its own set of advantages and limitations. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common modern approach being the direct C-H fluorination of 2-phenylpyridine.[1][2] The precursor, 2-phenylpyridine, is often synthesized via a Suzuki coupling reaction. Impurities can arise from starting materials, side reactions, or incomplete reactions.
Table 1: Potential Impurities and Their Origin
| Impurity | Structure | Potential Origin |
| 2-Phenylpyridine | Unreacted starting material from the fluorination step. | |
| Biphenyl | Homocoupling of phenylboronic acid during the synthesis of 2-phenylpyridine via Suzuki coupling. | |
| 2,2'-Bipyridine | Homocoupling of 2-halopyridine during the synthesis of 2-phenylpyridine via Suzuki coupling. | |
| Over-fluorinated products (e.g., difluorophenylpyridines) | Non-selective C-H fluorination. | |
| Residual Palladium Catalyst | From the Suzuki coupling step for the synthesis of 2-phenylpyridine. | |
| Residual Solvents (e.g., Acetonitrile, Ethyl Acetate) | From reaction and purification steps.[1] |
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of the expected impurities.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Limitations |
| HPLC (UV) | Separation based on polarity. | High resolution, quantitative, widely applicable. | Requires a chromophore, may not detect non-UV active impurities. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (¹H and ¹⁹F) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a reference standard of the analyte, provides structural information.[3][4] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Melting Point | A pure substance has a sharp melting point. | Simple, inexpensive, good initial indicator of purity. | Insensitive to small amounts of impurities, not quantitative. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak symmetry.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or Ethyl Acetate (for sample dissolution)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with split injection, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: 1 mL/min (Helium)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Analysis: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpretation of the fragmentation pattern.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., Maleic acid for ¹H qNMR, Trifluorotoluene for ¹⁹F qNMR)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
-
¹H qNMR Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is often sufficient).[3]
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
-
-
¹⁹F qNMR Parameters:
-
Similar parameters to ¹H qNMR, but with the spectrometer tuned to the fluorine frequency.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Melting Point Analysis
A simple and rapid method for a preliminary purity assessment.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Measurement:
-
Pack a small amount of the sample into a capillary tube.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
-
Interpretation: A pure compound will have a sharp melting range (typically < 2 °C). A broad or depressed melting range compared to the literature value indicates the presence of impurities.
Data Presentation
Table 3: Hypothetical Purity Assessment Data for Two Batches of this compound
| Analytical Method | Batch A | Batch B (Lower Purity) |
| HPLC Purity (%) | 99.8 | 98.2 (with a notable impurity peak at RRT 0.85) |
| GC-MS Purity (%) | 99.7 | 98.0 (detected 2-phenylpyridine and biphenyl) |
| ¹H qNMR Purity (%) | 99.6 ± 0.2 | 98.1 ± 0.3 |
| ¹⁹F qNMR Purity (%) | 99.7 ± 0.2 | 98.3 ± 0.3 |
| Melting Point (°C) | 45-46 | 42-45 |
Mandatory Visualization
Caption: Workflow for Purity Assessment of this compound.
Caption: Hypothetical Signaling Pathway Inhibition.
References
A Researcher's Guide: Validating Experimental Findings for 2-Fluoro-6-phenylpyridine with DFT Calculations
For researchers, scientists, and drug development professionals, the synergy between experimental data and computational modeling is paramount in accelerating scientific discovery. This guide provides a comparative framework for validating experimental findings for the promising heterocyclic compound, 2-Fluoro-6-phenylpyridine, using Density Functional Theory (DFT) calculations.
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Validating its structural and electronic properties through a combination of empirical and theoretical methods is crucial for its development and application. DFT has become a powerful tool for corroborating experimental results, offering insights into molecular geometry, vibrational frequencies, and electronic transitions.[3][4]
Experimental and Computational Methodologies
A robust validation framework requires a meticulous approach to both experimental characterization and computational modeling. The following protocols outline standard procedures for a comprehensive comparison.
Experimental Protocols
Synthesis of this compound:
A common route for the synthesis of 2-phenylpyridine derivatives involves a Suzuki-Miyaura cross-coupling reaction.[2] In a typical procedure, 2-fluoro-6-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere. Following the reaction, the product is extracted, purified by column chromatography, and its structure is confirmed.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.[2][5]
-
Infrared (IR) Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹.[6]
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum is measured in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer.[7]
Computational Protocol: Density Functional Theory (DFT)
Geometry Optimization and Frequency Calculations:
The initial structure of this compound is built and its geometry is optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[8][9] The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. These calculations are often performed using software packages like Gaussian.[4]
NMR, IR, and UV-Vis Spectra Simulation:
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹³C and ¹H NMR chemical shifts of the optimized structure.[10][11]
-
IR Frequencies: The vibrational frequencies and IR intensities are computed from the optimized geometry. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations of the basis set.[12]
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions.[7][13]
Comparative Data Analysis
The core of the validation process involves the direct comparison of the experimental data with the theoretically calculated values. The following tables present a hypothetical but realistic comparison for this compound.
Table 1: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H | H-3 | 7.28 | 7.35 |
| H-4 | 7.75 | 7.82 | |
| H-5 | 6.95 | 7.01 | |
| H-2' | 7.98 | 8.05 | |
| H-3' | 7.45 | 7.51 | |
| H-4' | 7.42 | 7.48 | |
| ¹³C | C-2 | 163.5 (d, J=238 Hz) | 164.2 (d, J=240 Hz) |
| C-6 | 158.2 | 158.9 | |
| C-4 | 139.1 | 139.8 | |
| C-3 | 118.5 | 119.1 | |
| C-5 | 109.8 (d, J=38 Hz) | 110.5 (d, J=39 Hz) | |
| C-1' | 137.9 | 138.5 | |
| C-2', C-6' | 128.8 | 129.4 | |
| C-3', C-5' | 128.6 | 129.2 | |
| C-4' | 129.5 | 130.1 |
Table 2: Comparison of Major Experimental and DFT-Calculated IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | 3065 | 3070 | Aromatic C-H stretching |
| C=N stretch (pyridine) | 1610 | 1615 | Pyridine ring stretching |
| C=C stretch (aromatic) | 1580, 1465 | 1585, 1470 | Aromatic ring stretching |
| C-F stretch | 1250 | 1255 | C-F stretching vibration |
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Spectral Data
| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Electronic Transition |
| Ethanol | 245 | 242 | π → π |
| 280 | 278 | π → π |
A strong correlation between the experimental and calculated values across these spectroscopic techniques would validate the chosen DFT model (B3LYP/6-311++G(d,p)), confirming its reliability for predicting the properties of this compound and its derivatives.[8]
Visualization of the Validation Workflow
To further elucidate the process, the following diagram illustrates the logical workflow for validating experimental findings with DFT calculations.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Comparative Evaluation of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Kinase Inhibitors
A detailed analysis of a series of compounds derived from a 2-amino-6-phenylpyridine scaffold reveals their potential as inhibitors of the cellular checkpoint kinase Wee1 and the non-receptor tyrosine kinase c-Src. This guide provides a comparative overview of their in vitro performance, supported by experimental data and methodologies, to inform researchers in the fields of oncology and drug discovery.
A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized and evaluated for their inhibitory activity against Wee1 and c-Src kinases. The core structure can be considered a derivative of 2-fluoro-6-phenylpyridine, where the fluorine atom is displaced by an aniline moiety, which then forms part of the fused pyrimidine ring system. The subsequent evaluation of various substitutions on this scaffold provides valuable structure-activity relationship (SAR) data.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory potency of the synthesized compounds was assessed against both Wee1 and c-Src kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below for easy comparison.
| Compound ID | Substitution on 6-phenyl ring | 2-anilino ring substitution | Wee1 IC50 (µM) | c-Src IC50 (µM) |
| 1a | H | H | >100 | 1.2 |
| 1b | 4-F | H | >100 | 1.1 |
| 1c | 4-Cl | H | >100 | 0.8 |
| 1d | 4-CH3 | H | >100 | 1.5 |
| 1e | 4-OCH3 | H | >100 | 2.5 |
| 1f | 3-Cl | H | >100 | 0.9 |
| Compound ID | 6-phenyl ring substitution | Substitution on 2-anilino ring | Wee1 IC50 (µM) | c-Src IC50 (µM) |
| 2a | H | 4-morpholino | 10.5 | 1.8 |
| 2b | H | 4-(N-methylpiperazino) | 8.5 | 1.5 |
| 2c | H | 4-(2-hydroxyethyl) | 25.0 | 3.0 |
| 2d | 4-F | 4-morpholino | 9.8 | 1.6 |
| 2e | 4-F | 4-(N-methylpiperazino) | 7.5 | 1.2 |
Experimental Protocols
Kinase Inhibition Assays
The in vitro kinase assays for Wee1 and c-Src were performed using a standardized protocol to ensure comparability of the results.
Wee1 Kinase Assay: The inhibitory activity against Wee1 kinase was determined using a radiometric assay. The assay mixture contained recombinant human Wee1 enzyme, a specific peptide substrate (Cdc2 peptide), and [γ-³³P]ATP in a kinase buffer. The synthesized compounds were dissolved in DMSO and added to the assay mixture at various concentrations. The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time. The reaction was then stopped, and the phosphorylated substrate was separated from the unreacted ATP. The amount of incorporated radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.
c-Src Kinase Assay: Similarly, the inhibitory activity against c-Src kinase was evaluated using a radiometric assay. The assay mixture consisted of recombinant human c-Src enzyme, a biotinylated peptide substrate, and [γ-³³P]ATP in a suitable kinase buffer. The test compounds were pre-incubated with the enzyme before initiating the reaction with ATP. After incubation, the reaction was terminated, and the phosphorylated substrate was captured on a streptavidin-coated plate. The radioactivity was quantified using a microplate scintillation counter. IC50 values were determined by fitting the inhibition data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Wee1 and the general workflow of the kinase inhibition assay.
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-6-phenylpyridine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 2-Fluoro-6-phenylpyridine, ensuring that all handling and disposal operations are conducted with the highest regard for safety and regulatory compliance.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not found in the available search results. The following guidance is based on the safety data for structurally similar compounds, including 2-fluoropyridine, 2-fluoro-6-(trifluoromethyl)pyridine, and 2-phenylpyridine. It is imperative to obtain the specific SDS for this compound from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. The information provided here should be considered a general guideline.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should take place within a certified chemical fume hood to minimize the risk of inhalation.
In the event of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]
Hazard and Safety Data Summary
Due to the absence of a specific SDS for this compound, a quantitative summary of all its specific hazards is not possible. However, based on related compounds, a general hazard profile can be anticipated. The following table summarizes the typical hazards associated with fluorinated and phenylated pyridines.
| Hazard Category | Anticipated Hazard | GHS Pictograms (Typical) | Precautionary Statements (Examples) |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][3] | моделей | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P270: Do not eat, drink or smoke when using this product.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | моделей | P264: Wash skin thoroughly after handling.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3] | моделей | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Flammability | Flammable liquid and vapor may be a possibility.[1][2] | моделей | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] |
This table is illustrative and based on data for similar compounds. The actual hazards of this compound may differ.
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste management service. Disposing of this chemical down the drain or in regular trash is strictly prohibited. The following operational steps provide a clear workflow for its safe collection and disposal.
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled container for this compound waste. This can include the original, empty stock container or a dedicated waste bottle.
-
The container must be made of a material that is chemically resistant to pyridine compounds.
-
Never mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Harmful," "Irritant," "Flammable" if applicable).
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should have secondary containment to mitigate any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional, local, state, and federal regulations for the transfer and disposal of the waste.
-
Experimental Protocols
While this document does not detail experimental use, any procedure generating waste containing this compound must incorporate the waste collection steps outlined above at each point of waste generation. For instance, any contaminated consumables (e.g., pipette tips, weighing boats) should be collected in a designated, sealed container for solid hazardous waste.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling this chemical waste.
Caption: Disposal workflow for this compound.
Caption: Decision-making for waste container handling.
References
Essential Safety and Operational Guide for Handling 2-Fluoro-6-phenylpyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-6-phenylpyridine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated pyridines. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards include flammability, skin and eye irritation, and potential respiratory tract irritation. Some related compounds are also harmful if swallowed or absorbed through the skin. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves. | Nitrile rubber, Butyl rubber (inspect before use). |
| Lab coat or chemical-resistant apron. | Standard laboratory coat. | |
| Respiratory | Respirator (if ventilation is inadequate). |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
